molecular formula C20H18O B14344470 Diphenylmethanone;toluene CAS No. 92756-55-3

Diphenylmethanone;toluene

Cat. No.: B14344470
CAS No.: 92756-55-3
M. Wt: 274.4 g/mol
InChI Key: FWOHIDPWUOBLTI-UHFFFAOYSA-N
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Description

Significance of Diphenylmethanone as a Molecular Scaffold and Reactive Species

Diphenylmethanone, with the chemical formula (C₆H₅)₂CO, is the simplest diaromatic ketone and serves as a crucial building block in organic chemistry. wikipedia.org Its rigid, three-dimensional structure makes it an excellent molecular scaffold for the synthesis of more complex molecules. The benzophenone (B1666685) core is found in numerous pharmacologically active compounds and is used in the synthesis of polymers like PEEK (polyether ether ketone). wikipedia.orgresearchgate.net Derivatives of benzophenone are integral to the synthesis of benzodiazepines and are known to possess a range of biological activities. wikipedia.orgresearchgate.net For instance, garcinielliptone FC, a polyprenylated acylphloroglucinol with a benzophenonic core, has been studied for its antioxidant properties. benthamdirect.com The structural diversity and biological activities of over 300 natural benzophenones underscore their importance as a foundational scaffold in drug discovery. wikipedia.org

Beyond its structural role, diphenylmethanone is a highly significant reactive species, primarily due to its photochemical properties. wikipedia.orgatamanchemicals.com Upon absorption of ultraviolet (UV) light, it efficiently undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% yield. wikipedia.orgatamanchemicals.com This triplet state is a diradical, which is a highly reactive species capable of abstracting a hydrogen atom from a suitable donor molecule to form a ketyl radical. wikipedia.orgmedicaljournals.se This reactivity is the basis for its widespread use as a photosensitizer in photochemistry, initiating reactions that would otherwise require harsh conditions. wikipedia.orggordon.edu This process is fundamental to reactions like the photoreduction of benzophenone to benzopinacol, a classic photochemical experiment where an alcohol serves as the hydrogen donor. gordon.edubgsu.edu

Role of Toluene (B28343) as a Solvent and Reactant in Chemical Transformations

Toluene (C₆H₅CH₃), or methylbenzene, is a colorless, water-insoluble liquid widely employed as an industrial feedstock and a common solvent in organic chemistry. commonorganicchemistry.comwikipedia.orgbyjus.com Due to its lower toxicity, it often serves as a substitute for benzene (B151609). commonorganicchemistry.com Its ability to dissolve a wide range of non-polar compounds makes it a solvent of choice for paints, lacquers, adhesives, and various chemical reactants. wikipedia.orgvedantu.com In the laboratory, toluene is used as a solvent for reactions involving carbon nanomaterials and as a medium for azeotropic distillation to remove water from reaction mixtures. commonorganicchemistry.comwikipedia.org The choice of solvent can significantly influence reaction outcomes; for example, using a non-polar solvent like toluene can favor specific regioselective pathways in certain reactions, such as the ring-opening of epoxides. numberanalytics.com

Toluene's role extends beyond that of an inert solvent. The C-H bonds of its methyl group are benzylic and thus weaker than C-H bonds in simple alkanes, making them susceptible to abstraction in free radical reactions. wikipedia.org This reactivity allows toluene to act as a hydrogen donor. A prominent example is the photoreduction of benzophenone, where toluene serves as the reductant, donating a hydrogen atom from its methyl group to the excited triplet state of benzophenone. acs.orgacs.org Furthermore, toluene itself can undergo various chemical transformations. It reacts as a typical aromatic hydrocarbon in electrophilic aromatic substitution reactions, being more reactive than benzene due to the electron-releasing nature of the methyl group. wikipedia.orgbyjus.com It can be sulfonated, chlorinated, and nitrated to produce important industrial intermediates like p-toluenesulfonic acid, chlorotoluene isomers, and trinitrotoluene (TNT). wikipedia.orgbyjus.com

Overview of Intermolecular and Intramolecular Interactions between Diphenylmethanone and Toluene

The interaction between diphenylmethanone and toluene is a well-documented example of a photochemical reaction driven by intermolecular hydrogen transfer. When a solution of diphenylmethanone in toluene is exposed to UV light, the diphenylmethanone molecule is excited to its triplet state. acs.orgmedicaljournals.se This excited diradical then abstracts a hydrogen atom from the methyl group of a toluene molecule. acs.org This process results in the formation of two radical species: the diphenylketyl radical and the benzyl (B1604629) radical. These radicals can then couple to form various products. acs.org

The primary reaction can be summarized as follows:

Photoexcitation : Ph₂CO + hν → ¹Ph₂CO* → ³Ph₂CO*

Hydrogen Abstraction : ³Ph₂CO* + PhCH₃ → Ph₂ĊOH + PhĊH₂

Radical Coupling : Subsequent reactions of the ketyl and benzyl radicals lead to the final products. acs.org

Studies have quantitatively analyzed this photoreduction, confirming the reactivity of the triplet state of benzophenone with toluene. acs.org The efficiency of this reaction highlights the specific intermolecular interaction where the excited ketone acts as a hydrogen scavenger and toluene acts as the hydrogen donor. This interaction is a classic example of a Type 1 photosensitized reaction, where the sensitizer (B1316253) (diphenylmethanone) directly reacts with the substrate (toluene). medicaljournals.se Theoretical studies suggest that toluene can interact with surfaces via charge transfer from the π orbitals of its aromatic ring or through the abstraction of a hydrogen atom from its methyl group, which is consistent with its role in the photoreduction of diphenylmethanone. researchgate.net The study of such intermolecular interactions can be visualized using techniques like Intermolecular Interaction Potential Maps (IMIPs), which provide insight into the physical origins and positional preferences of these interactions. rsc.org

Scope and Organization of the Research Outline

This article provides a focused examination of the chemical properties and interactions of diphenylmethanone and toluene. The content is structured to first introduce each compound individually, highlighting their significance in chemical research. It begins by detailing the role of diphenylmethanone as both a foundational molecular scaffold in synthesis and as a photochemically reactive species. Subsequently, it discusses toluene's dual function as a widely used non-polar solvent and as an active reactant in chemical transformations. The core of the article then shifts to the specific intermolecular interactions between these two compounds, with a particular focus on the well-studied photochemical reaction involving hydrogen abstraction. The information presented is based on established research findings to ensure scientific accuracy.

Data Tables

Table 1: Physicochemical Properties of Diphenylmethanone and Toluene

PropertyDiphenylmethanoneTolueneReference
IUPAC Name DiphenylmethanoneMethylbenzene wikipedia.orgwikipedia.org
Other Names Benzophenone, Diphenyl ketoneToluol, Phenylmethane wikipedia.orgcommonorganicchemistry.com
CAS Number 119-61-9108-88-3 commonorganicchemistry.commolport.com
Chemical Formula C₁₃H₁₀OC₇H₈ wikipedia.orgwikipedia.org
Molar Mass 182.22 g/mol 92.14 g/mol wikipedia.orgcommonorganicchemistry.com
Appearance White solidColorless liquid wikipedia.orgcommonorganicchemistry.com
Melting Point 48.5 °C-93 °C wikipedia.orgcommonorganicchemistry.com
Boiling Point 305.4 °C110-111 °C wikipedia.orgcommonorganicchemistry.com
Density 1.11 g/cm³0.865 g/mL at 25 °C commonorganicchemistry.comnih.gov
Solubility in Water InsolubleInsoluble wikipedia.orgatamanchemicals.com

Table 2: Key Reactions and Applications

CompoundReaction / ApplicationDescriptionReference
Diphenylmethanone PhotosensitizerAbsorbs UV light to form a reactive triplet state, which can initiate other chemical reactions. wikipedia.orgatamanchemicals.com wikipedia.orgatamanchemicals.com
Synthesis of BenzopinacolPhotochemical dimerization in the presence of a hydrogen donor like 2-propanol. gordon.edubgsu.edu gordon.edubgsu.edu
Molecular ScaffoldUsed as a core structure in the synthesis of polymers and pharmaceuticals. wikipedia.orgresearchgate.net wikipedia.orgresearchgate.net
Toluene SolventCommon non-polar solvent for paints, inks, and chemical reactions. commonorganicchemistry.comwikipedia.org commonorganicchemistry.comwikipedia.org
Hydrogen DonorReacts with excited benzophenone by donating a hydrogen atom from its methyl group. acs.org acs.org
Electrophilic Aromatic SubstitutionUndergoes nitration, sulfonation, and halogenation to form various derivatives. wikipedia.orgbyjus.com wikipedia.orgbyjus.com

Properties

CAS No.

92756-55-3

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

diphenylmethanone;toluene

InChI

InChI=1S/C13H10O.C7H8/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7/h1-10H;2-6H,1H3

InChI Key

FWOHIDPWUOBLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Diphenylmethanone and Toluene

Friedel-Crafts Acylation: Mechanisms and Regioselectivity in Toluene (B28343) Systems

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method to form aryl ketones. When toluene is used as the aromatic substrate, the reaction's regioselectivity becomes a critical aspect due to the directing influence of the methyl group.

The Friedel-Crafts acylation begins with the generation of a potent electrophile, typically an acylium ion. sigmaaldrich.com This is achieved by reacting an acylating agent, such as benzoyl chloride, with a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl halide, which facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. sigmaaldrich.comrutgers.edu

Once formed, the acylium ion acts as the electrophile in an electrophilic aromatic substitution (EAS) reaction. numberanalytics.com The π-electron system of the toluene ring attacks the electrophilic carbon of the acylium ion. adichemistry.com This attack disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.combyjus.com This intermediate is resonance-stabilized, with the positive charge delocalized across several carbon atoms. byjus.com The formation of the sigma complex is typically the rate-determining step of the reaction. rutgers.edu

The methyl group of toluene is an activating, ortho-, para-directing group. rutgers.edu This means that the attack of the electrophile occurs preferentially at the positions ortho and para to the methyl group. The sigma complexes resulting from ortho and para attack are more stable than the one from meta attack because they have a resonance contributor where the positive charge is on the tertiary carbon atom bearing the methyl group, providing extra stabilization. rutgers.edu The final step involves the removal of a proton from the sp³-hybridized carbon of the sigma complex by a weak base (like AlCl₄⁻), which restores the aromaticity of the ring and yields the substituted product, in this case, methyl-diphenylmethanone (methylbenzophenone). byjus.com

The choice and concentration of the Lewis acid catalyst significantly impact the kinetics and outcome of the Friedel-Crafts acylation of toluene. researchgate.net Strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are commonly used to catalyze the reaction. researchgate.net

The catalytic activity is related to the acid's ability to generate the acylium ion. Stronger Lewis acids accelerate the reaction by increasing the concentration and reactivity of the electrophile. gla.ac.uk However, Friedel-Crafts acylation requires stoichiometric amounts of the catalyst because the Lewis acid forms a complex with the carbonyl group of the resulting ketone product, deactivating the catalyst. google.commdpi.com This complex must be hydrolyzed during workup to liberate the final product.

The catalyst can also influence the regioselectivity (the ortho/para product ratio). The steric bulk of the catalyst-acylating agent complex can affect the accessibility of the ortho positions on the toluene ring. A larger complex may favor the formation of the para isomer due to reduced steric hindrance. The reaction kinetics are typically first-order with respect to the aromatic compound, the acylating agent, and often second-order with respect to the catalyst in certain solvent systems, highlighting the complex role of the catalyst in the reaction mechanism. core.ac.uk The use of solid acid catalysts, such as zeolites and heteropolyacids, is an area of ongoing research aimed at developing more environmentally friendly and reusable catalytic systems that can simplify product purification and minimize waste. researchgate.net

Oxidative Synthesis of Diphenylmethanone from Toluene-Derived Precursors

Oxidative methods provide an alternative to Friedel-Crafts acylation for synthesizing diphenylmethanone, often utilizing more environmentally benign oxidants like molecular oxygen or hydrogen peroxide. These routes typically start from precursors derived from toluene, such as diphenylmethane (B89790).

Diphenylmethane, which can be synthesized from the Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride (itself derived from toluene), is a direct precursor to diphenylmethanone (benzophenone). wikipedia.org The oxidation of the methylene (B1212753) bridge of diphenylmethane to a carbonyl group is a key transformation. A variety of catalytic systems have been developed for this purpose.

One effective method involves using a cobalt-doped MCM-41 mesoporous material as a catalyst with 30% hydrogen peroxide as the oxidant. oup.comoup.com This system achieves a very high selectivity of 99.1% for benzophenone (B1666685). oup.comoup.com Another approach utilizes cerium-incorporated AlPO-5 molecular sieves for the vapor-phase oxidation of diphenylmethane with air, yielding over 90% conversion and selectivity. cjcatal.comcjcatal.com Catalysts based on manganese, such as MnO₄⁻-exchanged Mg-Al hydrotalcite, have also demonstrated high efficiency, achieving over 95% selectivity for benzophenone using molecular oxygen. researchgate.net

Catalytic Performance in the Oxidation of Diphenylmethane to Diphenylmethanone
CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)Reference
Co/MCM-41H₂O₂ (30%)Acetic Acid100Not specified99.1 oup.comoup.com
CeAlPO-5(25)AirVapor Phase300>90>90 cjcatal.comcjcatal.com
MnO₄⁻-exchanged Mg-Al-hydrotalciteO₂Solvent-freeNot specified~75 (after 5h)>95 researchgate.net
Cobalt OctoateAirNot specifiedNot specified~2979.5 google.com

The direct, selective oxidation of toluene's methyl group to a state that can lead to diphenylmethanone is challenging due to the stability of the methyl group and the potential for over-oxidation to benzoic acid. acs.org However, various catalytic systems have been developed to selectively oxidize toluene to valuable intermediates like benzaldehyde (B42025) and benzyl alcohol. mdpi.comacs.orgrsc.org For instance, using layered-double hydroxides (LDHs) modified with metal cations as catalysts with O₂ as the oxidant, a toluene conversion of 8.7% with 97.5% selectivity to benzaldehyde can be achieved. mdpi.com Similarly, transition metal or rare earth vanadate (B1173111) catalysts can be used for the liquid-phase oxidation of toluene, with benzaldehyde as the main product. google.com These intermediates can then be used in subsequent steps to synthesize diphenylmethanone.

The oxidation of methyl-diphenylmethane (a product of the Friedel-Crafts acylation of toluene) represents a more direct route. The oxidation would target both the methyl group and the methylene bridge. The selective oxidation of the methylene bridge in the presence of the methyl group, or the concurrent oxidation of both, requires highly selective catalysts to control the reaction and avoid the formation of a complex mixture of products. Research in this specific area focuses on designing catalysts that can differentiate between the two types of C-H bonds.

Catalytic Performance in the Selective Oxidation of Toluene
CatalystOxidantTemperature (°C)Toluene Conversion (%)Main Product(s)Selectivity (%)Reference
Metal Cation Modified LDHsO₂Not specified8.7Benzaldehyde97.5 mdpi.com
V-AIPOH₂O₂ (30%)Not specified28.4Benzaldehyde64.4 google.com
Co(OAc)₂/NaBrO₂150>80Benzoic Acid~70 acs.org
CeO₂–MnOₓO₂Not specified6.9Benzyl alcohol, Benzaldehyde64.4 rsc.org

Radical-Mediated Synthesis Pathways

Radical chemistry offers alternative synthetic routes that operate under different mechanistic principles than ionic reactions like Friedel-Crafts acylation. Diphenylmethanone itself is a well-known photosensitizer that, upon excitation, can initiate radical reactions by abstracting a hydrogen atom. wikipedia.orgacs.org

Synthetic pathways to diphenylmethanone involving radicals could proceed through several strategies. One potential approach is the radical coupling of a toluene-derived radical with a benzoyl radical or its equivalent. For instance, a benzyl radical, generated from toluene, could be carbonylated and then coupled with a phenyl group. However, controlling such multi-step radical cascades can be complex.

A more modern approach merges photocatalysis with radical chemistry. For example, strategies involving silyl (B83357) radicals for halogen atom transfer (XAT) from an aryl halide have been developed. acs.org A process could be envisioned where a silyl radical, often generated photochemically with benzophenone as a photosensitizer, abstracts a halogen from a benzoyl halide to generate a benzoyl radical. mdpi.com This radical could then be trapped by toluene. More commonly, radical reactions are used to functionalize existing aromatic rings. The Minisci reaction, for example, involves the radical alkylation of heteroaromatic compounds, showcasing the potential of radical C-H functionalization. mdpi.com While direct, high-yield radical syntheses of diphenylmethanone from toluene are not as established as ionic or oxidative routes, the field of radical chemistry, particularly with the advent of photoredox catalysis, presents a promising area for developing novel synthetic methods. bbhegdecollege.com

Grignard Reactions for Diphenylmethanol Precursors

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and is instrumental in synthesizing precursors to diphenylmethanone, such as diphenylmethanol. This reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this context, phenylmagnesium bromide is a key reagent, which can be reacted with benzaldehyde to produce diphenylmethanol. liverpool.ac.ukscribd.combartleby.com The resulting alkoxide is then protonated in an acidic workup to yield the final alcohol product. bartleby.com

Toluene can be employed as a solvent or co-solvent in these reactions, often mixed with ethers like tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net For instance, primary alkylmagnesium bromides can be prepared in hydrocarbon solutions like toluene using a stoichiometric equivalent of an ether. researchgate.net The use of anhydrous solvents is critical, as Grignard reagents are highly reactive towards protic compounds like water, which would quench the reagent and halt the desired reaction. bartleby.com The synthesis of triphenylmethanol, a related tertiary alcohol, can also be achieved via the Grignard reaction of phenylmagnesium bromide with benzophenone, a reaction that can also be conducted in toluene-containing solvent systems. bartleby.comresearchgate.net

Table 1: Synthesis of Diphenylmethanol and Related Alcohols via Grignard Reaction

Reactant 1 Reactant 2 Solvent System Product Yield Reference
Phenylmagnesium bromide Benzaldehyde Diethyl ether Diphenylmethanol 35.92% scribd.com
Phenylmagnesium bromide Benzaldehyde Toluene/THF Diphenylmethanol 83% rsc.org
Phenylmagnesium bromide Benzophenone Diethyl ether Triphenylmethanol 29.08%

Disproportionation Reactions Yielding Diphenylmethanone

While the direct disproportionation of toluene to yield diphenylmethanone is not a standard transformation, disproportionation reactions of toluene-derived precursors are recognized pathways. A key reaction is the disproportionation of benzyl alcohol, which can be produced from toluene. This reaction can yield an equimolar mixture of benzaldehyde and toluene. rsc.orgtandfonline.com This transformation is often catalyzed by palladium-based catalysts, and the presence of O₂ can increase the reaction's turnover number. rsc.orgnih.gov

The Cannizzaro reaction is a specific type of base-induced disproportionation applicable to non-enolizable aldehydes like benzaldehyde. wikipedia.org In this reaction, two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid (or its salt). wikipedia.org For example, treating benzaldehyde with potassium hydroxide (B78521) yields benzyl alcohol and potassium benzoate. wikipedia.org While this does not directly produce diphenylmethanone, it demonstrates the disproportionation chemistry of a key toluene derivative.

Furthermore, acid-catalyzed disproportionation of dialkyl diarylmethyl ethers, which can be synthesized from benzylic alcohols, has been studied. Treatment of trityl benzyl ethers with catalytic iodine can produce triphenylmethane (B1682552) alongside the corresponding aldehydes and ketones, which can include benzophenone after extended reaction times or with specific substrates. researchgate.net

Table 2: Catalytic Disproportionation of Benzyl Alcohol

Catalyst Support Products Observations Reference
Au-Pd nanoparticles Titania or Niobium Oxide Benzaldehyde, Toluene Both direct oxidation and disproportionation occur. nih.gov
Au-Pd nanoparticles Magnesium Oxide or Zinc Oxide Benzaldehyde The disproportionation pathway to toluene is suppressed. nih.gov
Pd TiO₂ Benzaldehyde, Toluene The monometallic Pd catalyst favors the disproportionation reaction. nih.gov
Au-Pd TS-1 (Titanium Silicalite) Benzaldehyde, Toluene Increased Pd content leads to higher formation of toluene. rsc.org

Derivatization of Diphenylmethanone: Formation of Complex Molecular Structures with Toluene-Related Units

Diphenylmethanone serves as a versatile building block for creating more complex molecules, including polymers and functionalized derivatives that incorporate toluene-related structures.

Diphenylmethanone (benzophenone) moieties are frequently incorporated into the backbones of high-performance polymers, most notably poly(arylene ether ketone)s (PAEKs). researchgate.net The synthesis of these polymers often occurs via nucleophilic aromatic substitution. semanticscholar.org In a typical polymerization, a dihydroxy monomer (like a bisphenol) reacts with an activated dihalide monomer (such as 4,4′-difluorobenzophenone). mdpi.com

Toluene plays a crucial role in these syntheses as an azeotropic solvent. It is added to the reaction mixture along with a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). semanticscholar.orgmdpi.com The mixture is heated to allow the toluene to form an azeotrope with the water generated during the reaction, which is then removed via a Dean-Stark trap. This dehydration step is critical for driving the polymerization to completion and achieving high molecular weight polymers. mdpi.com Monomers derived from toluene, such as those containing methyl groups, can also be integrated into these polymer chains.

Table 3: Synthesis of Poly(arylene ether ketone)s (PAEKs) Involving Diphenylmethanone and Toluene

Dihalide Monomer Dihydroxy Monomer(s) Solvent System Polymer Type Role of Toluene Reference
4,4′-Difluorobenzophenone (S)-1,1′-Binaphthyl-2,2′-diol, 4,4′-Sulfonyldiphenol DMAc, Toluene Chiral PAEK Azeotropic water removal mdpi.com
4,4′-Dichlorobenzophenone (as ketimine derivative) N/A (Self-condensation) DMAc Poly(4,4'-benzophenone) Used for recrystallization of the ketimine monomer dtic.mil
4,4′-Difluorobenzophenone Isosorbide DMSO, Toluene Bio-based PAEK Azeotropic water removal semanticscholar.org
4,4′-Difluorobenzophenone Bisphenol A NMP, Toluene PAEK Azeotropic water removal utwente.nl

Functionalized benzophenone derivatives can be readily synthesized through reactions involving toluene. The Friedel-Crafts acylation is a primary method for this transformation, where toluene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce methylbenzophenone. oup.comguidechem.com Because the methyl group of toluene is an ortho-, para-director, the reaction yields a mixture of isomers, primarily 4-methylbenzophenone (B132839) (p-isomer) and 2-methylbenzophenone (B1664564) (o-isomer), with the para isomer being the major product. oup.com

The reaction conditions, including temperature, catalyst concentration, and reaction time, can be optimized to maximize the yield of the desired product. guidechem.com For example, one study found that a molar ratio of benzoyl chloride to AlCl₃ of 1:1.05 at 30°C for one hour provided optimal results for synthesizing 4-methylbenzophenone. guidechem.com Toluene can serve as both a reactant and the solvent in this process. oup.com This reaction provides a direct pathway to incorporate a toluene-derived unit (the tolyl group) into the benzophenone structure.

Table 4: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

Catalyst Solvent Temperature Product(s) Isomer Ratio (o:m:p) Yield Reference
[ReBr(CO)₅] Toluene Reflux Methylbenzophenone 11:4:85 95% oup.com
AlCl₃ Toluene/Nitrobenzene Not specified 4-Methylbenzophenone Not specified Not specified guidechem.com
AlCl₃ Toluene 30°C Methylbenzophenone Not specified High guidechem.com

Catalytic Applications and Mechanistic Insights in Diphenylmethanone Toluene Systems

Photoredox Dual Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. In this context, the combination of benzophenone (B1666685) as an organic photosensitizer and a transition metal co-catalyst enables challenging C-H functionalization reactions that are otherwise difficult to achieve. This dual catalytic approach harnesses the energy of light to generate reactive intermediates from stable precursors like toluene (B28343), which are then channeled into productive bond-forming pathways by a metal catalyst.

Benzophenone is a highly effective photosensitizer for activating the strong benzylic C-H bonds of toluene. Upon absorption of UV light (typically ~365 nm), benzophenone undergoes an intersystem crossing from its excited singlet state (S1) to a more stable, long-lived triplet state (T1). This triplet benzophenone is a potent hydrogen atom transfer (HAT) agent. It can selectively abstract a hydrogen atom from the methyl group of toluene, which possesses the weakest C-H bond in the molecule (bond dissociation energy ≈ 89-90 kcal/mol). This HAT event generates a benzyl (B1604629) radical and a benzophenone ketyl radical.

In the context of C-H acylation, the generated benzyl radical is the key intermediate for C-C bond formation. By introducing an acyl source, such as an acyl chloride or anhydride, in the presence of a suitable co-catalyst, the benzyl radical can be trapped to form a new ketone product, effectively achieving a direct acylation of the toluene methyl group. This process bypasses the need for pre-functionalization of the toluene substrate, representing a highly atom-economical synthetic strategy.

While benzophenone efficiently generates the benzyl radical, a second catalyst is required to mediate the subsequent bond-forming event in a controlled and efficient manner. Nickel complexes have proven to be exceptional co-catalysts in these dual catalytic systems. The synergy between the benzophenone photosensitizer and the nickel catalyst is crucial for the reaction's success.

The proposed role of the nickel catalyst is to engage in a cross-coupling cycle with the reactants. For instance, in a C-H acylation reaction using an acid chloride, the nickel(0) catalyst can undergo oxidative addition into the acyl-chloride bond to form a high-valent acyl-nickel(II) intermediate. This intermediate is then capable of reacting with the benzyl radical generated by the benzophenone-mediated HAT process. A subsequent reductive elimination step from the resulting nickel(III) species forges the desired C-C bond and regenerates the active nickel(0) catalyst, thus closing the catalytic cycle. This synergistic mechanism prevents undesirable radical side reactions and ensures high selectivity for the acylated product.

Photoredox Cycle (Benzophenone):

Benzophenone (BP) absorbs a photon (hν) to reach its excited triplet state (³BP*).

³BP* abstracts a hydrogen atom from toluene (PhCH₃) to generate a benzyl radical (•CH₂Ph) and a benzophenone ketyl radical (•C(OH)Ph₂).

The ketyl radical can be oxidized back to benzophenone to complete the cycle, often by an oxidant present in the reaction or by interacting with the metal catalyst cycle.

Nickel Cross-Coupling Cycle (Ni):

A low-valent Ni(0) or Ni(I) species undergoes oxidative addition with an acyl electrophile (e.g., RCOCl) to form an acyl-Ni(II) or acyl-Ni(III) complex.

This nickel complex intercepts the benzyl radical (•CH₂Ph) generated from the photoredox cycle.

Reductive elimination from the resulting high-valent nickel intermediate releases the final acylated product (PhCH₂COR) and regenerates the catalytically active low-valent nickel species.

The table below summarizes representative results for the dual catalytic benzylic C-H acylation of toluene.

EntryAcyl SourceNickel CatalystBaseSolventYield (%)
14-Methoxybenzoyl chlorideNiCl₂·glyme2,6-LutidineDioxane85
2Benzoyl chlorideNiBr₂K₂CO₃Toluene78
31-Naphthoyl chlorideNi(acac)₂Cs₂CO₃Dioxane91
4Cyclohexanecarbonyl chlorideNiCl₂·DME2,6-LutidineToluene65

Homogeneous and Heterogeneous Catalysis

Beyond photoredox catalysis, benzophenone and toluene are involved in various other catalytic systems, particularly those mediated by transition metals for C-H activation and functionalization. These reactions often proceed through different mechanisms, such as directed C-H activation where the benzophenone carbonyl group guides a catalyst to a specific position on its aromatic ring.

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for organic synthesis. Research has demonstrated the utility of iron catalysts for the C-H functionalization of ketones like benzophenone. In these reactions, the carbonyl oxygen of benzophenone acts as a directing group, forming a chelate with the iron center. This chelation pre-organizes the substrate and brings the catalyst into close proximity to the ortho C-H bonds of one of the phenyl rings.

This directed C-H activation facilitates the subsequent alkylation of the ortho-position. The reaction typically involves coupling with alkenes or alkynes. For example, in the presence of an iron catalyst and a suitable ligand/additive, benzophenone can react with an alkene to yield an ortho-alkylated benzophenone derivative. Toluene may serve as the solvent in such transformations. The mechanism is thought to involve the formation of a ferracycle intermediate, followed by migratory insertion of the alkene and subsequent reductive elimination or protonolysis to deliver the final product and regenerate the active iron catalyst.

The following table presents data on the iron-catalyzed ortho-alkylation of benzophenone with various alkenes.

EntryIron CatalystAlkeneAdditiveSolventYield (%)
1Fe(acac)₃StyreneIMes·HCl (ligand)Toluene76
2FeCl₃1-OcteneP(OEt)₃Dioxane82
3Fe(OAc)₂Methyl acrylate (B77674)PCy₃Toluene68
4Fe(OTf)₂Norbornenedppe (ligand)THF71

Copper catalysis is widely employed for constructing C-C and C-heteroatom bonds. Benzophenone derivatives, particularly those bearing ortho-halogens or other leaving groups, are excellent substrates for copper-catalyzed cross-coupling reactions. For instance, a classic Ullmann-type coupling or a modern ligand-accelerated variant can be used to couple an ortho-halobenzophenone with various nucleophiles.

Alternatively, copper can catalyze the C-H functionalization of benzophenone itself, similar to the iron-catalyzed systems. In a notable transformation, copper catalysts have been used for the ortho-C-H amination or arylation of benzophenone derivatives. These reactions also rely on the directing group ability of the carbonyl oxygen. Toluene can function as a high-boiling point solvent or, in some cases, as a coupling partner itself (e.g., in a C-H/C-H cross-coupling), although this is less common and more challenging. A more frequent scenario involves the coupling of a pre-functionalized benzophenone (e.g., 2-bromobenzophenone) with a toluene-derived organometallic reagent (e.g., tolylboronic acid) in a Suzuki-Miyaura-type reaction mediated by a copper catalyst. [16, 17]

The table below illustrates the scope of a copper-catalyzed arylation of 2-halobenzophenones.

EntryBenzophenone SubstrateCoupling PartnerCopper CatalystLigandYield (%)
12-BromobenzophenonePhenylboronic acidCuIPhenanthroline92
22-Iodobenzophenone4-Tolylboronic acidCu₂OL-Proline88
32-Bromobenzophenone3-Methoxyphenylboronic acidCu(OAc)₂None75
42-ChlorobenzophenonePhenylboronic acidCu(acac)₂Xantphos64

Ligand Design: Adaptive Diphosphine-Benzophenone Ligands in Nickel Catalysis

The development of advanced homogeneous catalysts often relies on the sophisticated design of ligands that can actively participate in the catalytic cycle. Adaptive ligands, which can alter their coordination mode in response to changes in the electronic structure of the metal center, represent a key strategy for enhancing catalytic activity and selectivity. acs.org Within this class, 2,2′-diphosphinobenzophenones have emerged as a significant scaffold, particularly in nickel catalysis. nih.gov These ligands exhibit hemilabile behavior, a characteristic where a polydentate ligand possesses a weakly coordinating group that can reversibly bind to the metal center. uu.nl

The defining feature of diphosphine-benzophenone ligands is the central ketone (C=O) group, which acts as the hemilabile π-acceptor moiety. nih.govacs.org The coordination of this ketone group to the nickel center is conditional, primarily induced by the reduction of the metal. researchgate.net For instance, in a Ni(II) complex like (Phdpbp)NiCl2 (where Phdpbp is 2,2′-bis(diphenylphosphino)benzophenone), the ketone moiety remains unbound. However, upon reduction to Ni(I) or Ni(0), the ketone coordinates to the metal in an η²(C,O) fashion. researchgate.net Density Functional Theory (DFT) calculations have shown that this metal-ketone bond is dominated by π back-donation, confirming the ligand's role as a hemilabile acceptor. researchgate.net This adaptive coordination allows the ligand to stabilize different catalytic intermediates throughout a reaction pathway. acs.orguu.nl

The practical utility of these adaptive ligands has been demonstrated in the nickel-catalyzed [2+2+2] cyclotrimerization of terminal alkynes. nih.gov A notable example is the complex [(p-tolL1)Ni(BPI)], where p-tolL1 is 2,2′-bis(di(para-tolyl)phosphino)-benzophenone and BPI is benzophenone imine. This catalyst is highly effective in converting terminal alkynes into 1,2,4-substituted benzenes with high selectivity. acs.orgnih.gov The performance of this catalyst with its hemilabile diphosphine-ketone ligand surpasses that of closely related nickel catalysts supported by conventional bidentate and tridentate phosphine (B1218219) ligands. nih.govacs.org The enhanced activity is attributed to a reaction pathway that involves the hemilabile interaction of the C=O unit with the nickel center. acs.org

Catalyst Performance in Alkyne Cyclotrimerization. acs.org
Catalyst/LigandLigand TypeKey FeatureRelative Performance
[(p-tolL1)Ni(BPI)]Diphosphine-KetoneHemilabile, AdaptiveHigh Activity & Selectivity
p-tol2Tridentate PhosphineStrongly CoordinatingLower Performance
Ph3Bidentate PhosphineStandard BidentateLower Performance
rac-BINAPBidentate PhosphineSmall Bite-AngleLower Performance

Catalytic Oxidation Processes of Toluene and Related Intermediates

The catalytic oxidation of toluene is a crucial industrial process for producing valuable chemicals such as benzaldehyde (B42025), benzyl alcohol, and benzoic acid. google.comrsc.org Various catalytic systems have been developed to achieve high conversion and selectivity under different reaction conditions. Molecular oxygen is often employed as the primary oxidant, offering a cost-effective and environmentally benign pathway. rsc.orgresearchgate.net

Research has explored a range of metal-based catalysts. For instance, platinum supported on zirconia has been shown to be highly active and selective for the formation of benzoic acid from toluene at relatively low temperatures (60–90°C) under solvent-free conditions. researchgate.net Other systems based on copper nanoparticles have demonstrated high activity for toluene oxidation, yielding benzaldehyde with significant selectivity. researchgate.net

Composite metal oxides, such as CeO₂–MnOₓ, have proven to be efficient and stable catalysts for the solvent-free, liquid-phase oxidation of toluene. rsc.org These catalysts exhibit high selectivity towards benzyl alcohol and benzaldehyde, which is attributed to the synergistic catalytic effect between the Mn³⁺/Mn²⁺ and Ce⁴⁺/Ce³⁺ redox pairs. rsc.org Under optimal conditions, a toluene conversion of 6.9% was achieved with a combined selectivity of 64.4% for benzyl alcohol and benzaldehyde. rsc.org

The oxidation process involves a series of intermediates. The catalytic degradation of toluene over catalysts like MnO₂/LaMnO₃ proceeds through the formation of species including benzyl alcohol, benzaldehyde, and benzoic acid. mdpi.com Other byproducts such as benzene (B151609) and acetic acid can also be formed, indicating a complex reaction network. mdpi.com The mechanism involves the activation of toluene by surface active oxygen species on the catalyst. mdpi.com Similarly, heterogeneous catalysts using metalloporphyrin polymers have been developed for the selective oxidation of toluene to benzaldehyde and benzyl alcohol, demonstrating good conversion rates and the potential for catalyst recycling. google.com

Performance of Various Catalysts in Toluene Oxidation
Catalyst SystemOxidantPrimary ProductsToluene Conversion (%)Selectivity (%)Source
CeO₂–MnOₓMolecular OxygenBenzyl alcohol, Benzaldehyde6.964.4 (for BOL + BAL) rsc.org
Metalloporphyrin PolymerAir or OxygenBenzaldehyde, Benzyl alcohol>10>70 (for Aldehyde + Alcohol) google.com
Cu NPs on GrapheneNot SpecifiedBenzaldehyde11.566.5 researchgate.net
Pt on ZirconiaMolecular OxygenBenzoic AcidN/AHigh researchgate.net

Chemo- and Regioselectivity in Catalytic Reactions

Selectivity is a cornerstone of modern chemical synthesis, enabling the efficient construction of complex molecules by minimizing the need for protecting groups and purification steps. ethz.ch Chemo- and regioselectivity are two fundamental aspects of this control. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over other different functional groups, while regioselectivity is the preference for bond formation or cleavage at one specific position over all other possible positions. ethz.ch

The choice of catalyst and ligand is paramount in dictating the outcome of a selective reaction. ethz.ch By carefully tuning these components, chemists can overcome the inherent reactivity of a substrate to favor a desired product. For example, in the hydrogenation of molecules with multiple reducible groups, such as nitroarenes containing aldehydes or nitriles, confined catalysts like platinum nanoparticles can achieve high chemoselectivity for the reduction of the nitro group to an aniline. rsc.org

Regioselectivity is critical in reactions involving unsymmetrical substrates. The catalytic bromochlorination of alkenes and alkynes can be rendered highly regioselective through the use of a Lewis base promoter, yielding specific vicinal bromochlorides with greater than 20:1 regioselectivity. nih.gov This control extends to reactions of non-aromatic π-systems, where electronic and steric factors, modulated by the catalyst, determine the position of nucleophilic or electrophilic attack. ethz.ch

In the context of diphenylmethanone-toluene systems, these principles are highly relevant. The nickel-catalyzed cyclotrimerization of terminal alkynes, supported by adaptive diphosphine-benzophenone ligands, is a regioselective process that selectively affords 1,2,4-substituted benzenes. nih.gov The catalyst architecture directs the assembly of the alkyne units into a specific constitutional isomer. Similarly, the catalytic oxidation of toluene presents a challenge in chemoselectivity. Catalysts can be designed to selectively oxidize the methyl group to an alcohol (benzyl alcohol), an aldehyde (benzaldehyde), or a carboxylic acid (benzoic acid), while leaving the aromatic ring intact. rsc.org The ability to halt the oxidation at the aldehyde or alcohol stage without proceeding to the more thermodynamically stable carboxylic acid is a key goal in catalyst design for this transformation. google.comrsc.org Photocatalytic methods using diphenylmethanone derivatives have also shown high regioselectivity in multicomponent reactions, forming multiple C-C and C-N bonds in a single, controlled operation. researchgate.net

Photochemical and Photophysical Phenomena of Diphenylmethanone in Toluene Solutions

Electronic Excited States and Intersystem Crossing Efficiency

Upon absorption of UV radiation, diphenylmethanone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This transition is followed by a remarkably efficient process known as intersystem crossing (ISC), where the molecule transitions from the singlet excited state to a triplet excited state (T₁). The high efficiency of this ISC is a key feature of diphenylmethanone's photochemistry. edinst.com

The formation of the triplet state is a critical step in many of diphenylmethanone's photochemical reactions. The n-π* triplet state, where an electron is promoted from a non-bonding n orbital on the carbonyl oxygen to an anti-bonding π* orbital, can be conceptualized as a diradical. nih.gov This triplet state is highly reactive and can abstract a hydrogen atom from a suitable donor, such as toluene (B28343).

The lifetime of the triplet state is a crucial parameter that influences its reactivity. In hydrocarbon solvents, the triplet lifetime can be influenced by factors such as solvent purity and the presence of quenchers. bohrium.com For instance, in isooctane, a short lifetime is observed due to hydrogen abstraction from the solvent itself. bohrium.com While specific lifetime data in toluene can vary depending on experimental conditions, the triplet state is generally sufficiently long-lived to participate in intermolecular reactions. The deactivation pathways for the triplet state include phosphorescence (emission of light upon returning to the ground state), non-radiative decay, and chemical reactions.

Table 1: Photophysical Properties of Diphenylmethanone

PropertyValue/DescriptionReference
Intersystem Crossing (ISC) YieldNearly 100% edinst.com
Primary Excited StateSinglet State (S₁) nih.gov
Reactive StateTriplet State (T₁) nih.gov
Triplet State Lifetime in HydrocarbonsDependent on solvent purity and H-donor ability bohrium.com

Diphenylmethanone and its derivatives are well-known photosensitizers. tum.demedicaljournals.sesemanticscholar.orgmedicaljournals.senih.gov This property stems from the efficient formation of the triplet state, which can then transfer its energy to other molecules, "sensitizing" them to undergo photochemical reactions. The photosensitizing ability of benzophenone (B1666685) derivatives can be significantly altered by minor changes in their molecular structure. tum.demedicaljournals.sesemanticscholar.orgmedicaljournals.senih.gov

For example, the introduction of substituents on the phenyl rings can influence the energy levels of the excited states and the efficiency of intersystem crossing. nih.gov These modifications can either enhance or diminish the phototoxic and photosensitizing properties of the molecule. tum.demedicaljournals.sesemanticscholar.orgmedicaljournals.senih.gov The position of substituents is also critical; for instance, a hydroxyl group at the 4-position of a phenyl ring can maintain phototoxicity, whereas at the 2- or 3-position it may not, due to the possibility of intramolecular hydrogen transfer which can quench the excited state. medicaljournals.se

Table 2: Influence of Substituents on Photophysical Properties of Benzophenone Derivatives

Substituent PositionEffect on PhototoxicityPotential ReasonReference
2-hydroxyReducedIntramolecular hydrogen transfer medicaljournals.se
3-hydroxyReducedIntramolecular hydrogen transfer medicaljournals.se
4-hydroxyMaintainedNo intramolecular hydrogen transfer to the carbonyl group medicaljournals.se

Hydrogen Atom Abstraction Mechanisms from Toluene.

One of the most characteristic reactions of the diphenylmethanone triplet state in toluene is the abstraction of a hydrogen atom from the methyl group of the toluene molecule. acs.org This process is a key step in the photoreduction of diphenylmethanone.

The hydrogen abstraction from toluene by the excited triplet diphenylmethanone results in the formation of two radical species: a diphenylketyl radical and a benzyl (B1604629) radical. rsc.org

(C₆H₅)₂C=O (T₁) + C₆H₅CH₃ → (C₆H₅)₂Ċ-OH + C₆H₅ĊH₂

The diphenylketyl radical is a key intermediate in this photochemical reaction. The subsequent reactivity of these radicals determines the final products of the photoreaction. The decay kinetics of the diphenylketyl radical can be complex, involving processes such as geminate recombination (recombination of the initial radical pair within the solvent cage) and recombination in the bulk solvent. rsc.org

The kinetics of the photoreduction of diphenylmethanone in various solvents, including those capable of hydrogen donation like toluene, have been extensively studied. nih.gov The rate of hydrogen abstraction by the triplet state is influenced by the solvent environment. nih.gov The polarity of the solvent can affect the relative energy levels of the excited states, which in turn impacts the reactivity of the triplet state. nih.gov

Photoluminescence and Absorption Spectroscopy in Toluene.

The electronic transitions of diphenylmethanone in toluene can be probed using absorption and photoluminescence spectroscopy. These techniques provide valuable insights into the excited state dynamics.

The UV absorption spectrum of diphenylmethanone in a non-polar solvent like toluene typically shows characteristic bands corresponding to π-π* and n-π* transitions. researchgate.net The n-π* transition, which is weaker, is responsible for the initial excitation to the S₁ state.

While diphenylmethanone is known for its high intersystem crossing yield, it does exhibit weak fluorescence from the S₁ state and phosphorescence from the T₁ state. edinst.com The phosphorescence is typically observed at low temperatures to minimize non-radiative decay processes. edinst.com The emission spectra provide information about the energy levels of the excited singlet and triplet states. The fluorescence and phosphorescence quantum yields are generally low due to the dominance of the intersystem crossing and subsequent chemical reactions.

Table 3: Spectroscopic Characteristics of Diphenylmethanone

Spectroscopic TechniqueInformation Obtained
UV-Vis AbsorptionEnergy of electronic transitions (S₀ → S₁, S₀ → S₂)
Fluorescence SpectroscopyEnergy of the S₁ state, S₁ lifetime
Phosphorescence SpectroscopyEnergy of the T₁ state, T₁ lifetime

UV-Vis Absorption Features and Optical Band Gaps

The electronic absorption spectrum of diphenylmethanone in toluene is characterized by two primary absorption bands in the ultraviolet region. These bands correspond to distinct electronic transitions within the molecule.

The first, a relatively weak absorption band, is attributed to the n→π* (n-to-pi-star) transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. In non-polar solvents like toluene, this transition typically appears as a distinct band at longer wavelengths.

The second, a much stronger absorption band, is due to the π→π* (pi-to-pi-star) transition. This involves the excitation of an electron from a bonding π orbital, associated with the aromatic rings and the carbonyl group, to an antibonding π* orbital. This transition is more intense because it is a symmetry-allowed process. missouri.edu

The specific wavelengths of these absorption maxima can be influenced by the solvent environment. For diphenylmethanone in a non-polar, aromatic solvent such as toluene, the following are representative absorption features:

Interactive Data Table: UV-Vis Absorption Data for Diphenylmethanone in a Non-polar Solvent

Transition TypeWavelength (λmax)Molar Absorptivity (ε)Description
n→π~340-350 nmLowForbidden transition, excitation of a non-bonding electron.
π→π~250-260 nmHighAllowed transition, excitation of a pi electron.

The optical band gap (Eg) of a molecule is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It can be estimated from the onset of the lowest energy (longest wavelength) absorption band in the UV-Vis spectrum. This value is crucial for understanding the electronic properties and photochemical reactivity of the molecule.

Photoluminescence Emission and Triplet Energies

Upon absorption of a photon, an excited diphenylmethanone molecule can dissipate its excess energy through several pathways, including photoluminescence (fluorescence and phosphorescence).

In toluene at room temperature, the fluorescence of diphenylmethanone is typically very weak or undetectable. This is due to a highly efficient process called intersystem crossing (ISC), where the initially formed excited singlet state (S1) rapidly converts to the lower-energy triplet state (T1). edinst.comedinst.com The quantum yield for this process in diphenylmethanone is nearly 100%. edinst.com

The triplet state is relatively long-lived and is the primary photoactive state for diphenylmethanone. It can relax to the ground state (S0) via phosphorescence, which is a slow, spin-forbidden emission of light. Phosphorescence from diphenylmethanone is generally strong only at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative decay pathways are minimized.

The energy of this triplet state is a critical parameter in photochemistry, as it determines the feasibility of energy transfer to other molecules.

Interactive Data Table: Photophysical Properties of Diphenylmethanone

PropertyValueDescription
Triplet Energy (ET)~69 kcal/mol (~289 kJ/mol)Energy of the lowest triplet state (T1), crucial for photosensitization. researchgate.net
Intersystem Crossing (ISC) Yield~100%High efficiency of conversion from the excited singlet state to the triplet state. edinst.com
FluorescenceVery weakThe S1 state rapidly converts to the T1 state, quenching fluorescence.
PhosphorescenceStrong at low temp.Emission from the T1 state, observed in rigid media.

Solvatochromic Effects and Specific Solvent-Solute Interactions

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission bands when the polarity of the solvent is changed. aip.org These shifts provide insight into the nature of solvent-solute interactions.

For diphenylmethanone, the n→π* and π→π* transitions exhibit different solvatochromic behaviors:

n→π Transition:* This transition typically undergoes a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. missouri.eduresearchgate.net This is because the non-bonding electrons on the oxygen atom are stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy required for the excitation. aip.org In a non-polar solvent like toluene, these interactions are weak, and the n→π* band is observed at a relatively longer wavelength compared to its position in polar solvents like ethanol (B145695) or water. semanticscholar.orgnih.govresearchgate.net

π→π Transition:* This transition generally experiences a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. missouri.edu The excited state of this transition is more polar than the ground state, and it is therefore better stabilized by polar solvents, which lowers the energy gap for the transition.

The specific interactions between diphenylmethanone (solute) and toluene (solvent) are primarily non-polar in nature. They include:

Van der Waals forces: Weak, non-specific interactions that are present between all molecules.

π-π stacking: Interactions between the electron-rich aromatic rings of diphenylmethanone and the aromatic ring of toluene.

These interactions are significantly different from the strong dipole-dipole or hydrogen-bonding interactions that would occur in polar, protic solvents, leading to the distinct spectral positions observed in toluene. nih.gov

Photochemical Cycloaddition Reactions in Toluene as a Solvent

Toluene is an effective solvent for many photochemical reactions involving diphenylmethanone due to its relative inertness and its ability to dissolve a wide range of organic compounds. One of the most prominent photochemical reactions of diphenylmethanone is the Paternò-Büchi reaction . wikipedia.orgnih.gov

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited-state carbonyl compound and a ground-state alkene, resulting in the formation of a four-membered ether ring called an oxetane (B1205548). wikipedia.orgslideshare.netrsc.org

The mechanism in toluene proceeds as follows:

Diphenylmethanone absorbs a photon and, via efficient intersystem crossing, forms the excited triplet state (³BP*).

The electrophilic oxygen atom of the excited triplet diphenylmethanone attacks the electron-rich double bond of an alkene.

This attack leads to the formation of a 1,4-biradical intermediate. The stability of this biradical often determines the regioselectivity of the reaction. cambridgescholars.com

The biradical intermediate then undergoes spin inversion and subsequent ring closure to form the final oxetane product.

Toluene serves as the reaction medium, dissolving both the diphenylmethanone photosensitizer and the alkene substrate, allowing the reaction to proceed in the solution phase. It does not typically participate directly in the cycloaddition but provides a non-polar environment that can influence reaction rates and selectivity.

Radical Reaction Pathways and Kinetics in Diphenylmethanone Toluene Systems

Generation and Characterization of Radical Anions

The formation of radical anions is a key step in many reactions involving benzophenone (B1666685). These highly reactive species are typically generated through electron transfer processes and have been characterized using various spectroscopic techniques.

Single Electron Transfer from Alkali Metals to Benzophenone

A well-established method for generating the benzophenone radical anion is through a single electron transfer (SET) from an alkali metal, such as sodium. libretexts.org When benzophenone is dissolved in an anhydrous, non-reactive solvent like ether in the presence of sodium, the alkali metal can donate an electron to the carbonyl group of the benzophenone molecule. libretexts.org This process results in the formation of the benzophenone radical anion, which is characterized by a distinct deep blue color. libretexts.org This colorimetric indication has been historically utilized in laboratories to confirm that a solvent is anhydrous. libretexts.org

The reaction can be represented as: (C₆H₅)₂CO + Na → [(C₆H₅)₂CO]•⁻Na⁺

The stability of the resulting radical anion allows for its study and characterization. Pulse radiolysis is another technique used to generate and study the spectroscopic and kinetic properties of benzophenone radical anions in solution. researchgate.net

It has also been reported that potassium tert-butoxide (KOtBu) can photoreduce benzophenone. nih.govacs.org While direct electron transfer in the ground state is unlikely due to mismatched potentials, a complex forms between benzophenone and KOtBu, which upon photoactivation, facilitates an electron transfer to form the benzophenone ketyl radical. nih.govacs.org

Subsequent Protonation and Reduction Pathways

The benzophenone radical anion can undergo further reactions, including protonation and additional reduction. In the presence of a proton source, the radical anion can be protonated. For instance, in acidic alcohol solutions, the benzophenone ketyl radical is formed through the protonation of the presolvated benzophenone anion radical. iaea.org

Furthermore, the radical anion can accept a second electron, typically from the same alkali metal source, to form a dianion. libretexts.org This dianion is a strong base and will readily be protonated twice if a proton source is available, leading to the formation of diphenylmethanol. libretexts.org

First Electron Transfer: (C₆H₅)₂CO + Na → [(C₆H₅)₂CO]•⁻Na⁺ (Radical anion)

Second Electron Transfer: [(C₆H₅)₂CO]•⁻Na⁺ + Na → [(C₆H₅)₂CO]²⁻(Na⁺)₂ (Dianion)

Protonation: [(C₆H₅)₂CO]²⁻(Na⁺)₂ + 2H⁺ → (C₆H₅)₂CHOH + 2Na⁺ (Diphenylmethanol)

The electrochemical reduction of benzophenone in aprotic solvents also proceeds in two successive one-electron steps, first forming the radical anion and then the dianion. utexas.eduresearchgate.net The stability of these intermediates is dependent on the solvent and the presence of any proton donors. utexas.eduacs.org Dimerization of the radical anion to form pinacol (B44631) can also occur, followed by protonation. researchgate.net

Toluene-Derived Radicals: Formation and Atmospheric Relevance

The reactions of toluene (B28343), particularly with hydroxyl radicals, are of significant interest in atmospheric chemistry due to toluene's abundance as a volatile organic compound. pnas.org These reactions lead to the formation of various radical species that contribute to the formation of ozone and secondary organic aerosols. rsc.orgresearchgate.net

Hydroxyl Radical Reactions with Toluene: OH-Addition vs. H-Abstraction

The primary atmospheric removal mechanism for toluene is its reaction with the hydroxyl (OH) radical. rsc.org This reaction can proceed via two main pathways:

OH-Addition: The hydroxyl radical adds to the aromatic ring of toluene, forming a methylhydroxycyclohexadienyl radical. This is the dominant pathway, accounting for approximately 90% of the reaction under atmospheric conditions. pnas.orgresearchgate.net

While OH-addition is generally considered the major pathway, some studies suggest that H-abstraction may be more favorable based on reaction enthalpies and barrier heights. researchgate.net The discrepancy with experimental observations of cresol (B1669610) (from OH-addition) being a major product is explained by alternative mechanisms showing that cresols can also be formed following H-abstraction. researchgate.net

The addition of the OH radical can occur at different positions on the aromatic ring (ortho, meta, para, and ipso). rsc.orgresearchgate.netacs.org The ortho position is the most favored site for addition. rsc.orgresearchgate.net

Theoretical and Experimental Kinetics of Toluene Radical Reactions

The kinetics of the reaction between toluene and hydroxyl radicals have been extensively studied both theoretically and experimentally. The total rate coefficient for the toluene + OH reaction has been calculated to be approximately 3.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 300 K and 1 atm. rsc.orgrsc.org

Experimental studies using techniques like flash photolysis-resonance fluorescence have determined rate constants that are in general agreement with theoretical calculations. acs.org The reaction exhibits a negative temperature dependence at lower temperatures, which is consistent with the dominance of the addition pathway. nih.govcopernicus.org

Theoretical calculations, such as those using the M06-2X, G3MP2-RAD, and ROCBS-QB3 levels of theory combined with transition state theory, have been employed to predict branching ratios and rate constants. researchgate.netacs.org These calculations have highlighted the importance of considering anharmonic effects in accurately determining the reaction kinetics. rsc.orgresearchgate.net

Table 1: Calculated Product Branching Ratios for the Reaction of Toluene with OH Radical at 300 K and 1 atm

ProductBranching Ratio (%)Reference
ortho-adduct69.8 rsc.orgrsc.org
benzyl (B1604629) radical + H₂O11.9 rsc.orgrsc.org
ipso-adduct7.3 rsc.orgrsc.org
para-adduct5.1 rsc.orgrsc.org
meta-adduct5.1 rsc.orgrsc.org

Fate of Benzyl Radicals and Product Branching Ratios

The benzyl radical, formed from the H-abstraction pathway, is a key intermediate in the atmospheric oxidation of toluene. nih.gov Its primary fate in the atmosphere is reaction with molecular oxygen (O₂). acs.orgnih.gov This reaction proceeds via a barrierless addition of O₂ to the benzyl radical to form a benzylperoxy radical. acs.orgnih.gov

The benzylperoxy radical can then undergo several dissociation reactions, leading to various products. acs.orgnih.gov One significant pathway leads to the formation of benzaldehyde (B42025) and an OH radical. acs.orgnih.gov The commonly accepted route to benzaldehyde is through the reaction of the benzyl radical with O₂. acs.org

However, recent studies have proposed alternative "hidden" routes to products like cresols and benzaldehyde that involve the further reaction of the benzyl radical, particularly in the presence of additional OH radicals. acs.orgnih.gov These pathways can lead to the formation of o-, m-, and p-cresol, as well as benzyl alcohol. acs.orgnih.gov

The branching ratios for the various product channels from the benzyl + O₂ reaction are dependent on temperature and pressure. acs.orgnih.gov Theoretical studies have calculated the rate constants for these different pathways, providing insight into the ultimate products of toluene oxidation in the atmosphere. acs.orgnih.gov The formation of cresol has been shown to be a dominant pathway, while the production of primary organic peroxy radicals is considered negligible in some recent findings. pnas.org

Intermediates in Organic Synthesis and Polymerization

The photochemical reaction between diphenylmethanone and toluene serves as a classic example of hydrogen abstraction by an excited-state ketone, leading to the formation of highly reactive radical intermediates. atamanchemicals.com These intermediates are pivotal in both synthetic organic chemistry and the initiation of polymerization processes. Upon absorption of ultraviolet (UV) light, diphenylmethanone is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). This triplet diradical is responsible for abstracting a benzylic hydrogen atom from toluene to generate two primary radical intermediates: the diphenylketyl radical and the benzyl radical. atamanchemicals.comuoanbar.edu.iq

The generation of these radicals opens up pathways for various chemical transformations. The stability of the benzyl radical is notably enhanced by the delocalization of the unpaired electron across the benzene (B151609) ring. uoanbar.edu.iqnumberanalytics.com Similarly, the diphenylketyl radical is also stabilized by resonance. The subsequent fate of these radicals dictates the final product distribution and their utility in synthesis and polymerization.

Intermediates in Organic Synthesis

The radical species generated in the diphenylmethanone-toluene system can undergo several reaction types, including dimerization and cross-coupling, to yield a variety of neutral organic molecules. numberanalytics.com These reactions are fundamental in forming new carbon-carbon bonds.

Dimerization of Diphenylketyl Radicals: In the absence of other reactive species, two diphenylketyl radicals can couple to form benzpinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This is a common pathway in photoreduction reactions of benzophenone.

Dimerization of Benzyl Radicals: Two benzyl radicals can combine to form 1,2-diphenylethane, demonstrating a straightforward C-C bond formation.

Cross-Coupling: The diphenylketyl radical and the benzyl radical can cross-couple to form 1,1,2-triphenylethanol. The relative yields of these products depend on factors such as reactant concentrations, light intensity, and temperature.

These radical intermediates are crucial in synthetic strategies where the selective formation of specific bonds is desired. mdpi.combeilstein-journals.orgbbhegdecollege.com The ability to generate benzyl radicals, in particular, allows for their participation in a range of substitution and addition reactions. numberanalytics.com

Interactive Data Table: Key Radical Intermediates

Intermediate NameChemical FormulaStructureRole
Diphenylketyl Radical(C₆H₅)₂ĊOHPh₂Ċ-OHHydrogen abstraction product, precursor to benzpinacol and cross-coupling products.
Benzyl RadicalC₆H₅CH₂•Ph-CH₂•Hydrogen abstraction product, precursor to 1,2-diphenylethane, cross-coupling products, and polymerization initiator. numberanalytics.com

Interactive Data Table: Products from Radical Reactions

Product NameFormation PathwayChemical Formula
BenzpinacolDimerization of Diphenylketyl RadicalsC₂₆H₂₂O₂
1,2-DiphenylethaneDimerization of Benzyl RadicalsC₁₄H₁₄
1,1,2-TriphenylethanolCross-coupling of Diphenylketyl and Benzyl RadicalsC₂₀H₁₈O

Intermediates in Polymerization

The diphenylmethanone-toluene system is a well-established photoinitiating system for free-radical polymerization. atamanchemicals.commdpi.com Diphenylmethanone is widely used as a photoinitiator in industrial applications such as UV-curable inks, coatings, and adhesives. atamanchemicals.com The radicals generated through hydrogen abstraction from toluene can initiate the polymerization of various vinyl monomers. open.edu

The initiation process involves the addition of the generated radical (primarily the benzyl radical) to the double bond of a monomer molecule. numberanalytics.comopen.edu This step creates a new, larger radical species which then propagates by adding to subsequent monomer units in a chain reaction, leading to the formation of a polymer. psu.edu The efficiency of initiation and the rate of polymerization are influenced by the reactivity of the radicals and the specific monomer being used. nih.gov

The use of a two-component system like diphenylmethanone and a hydrogen donor (in this case, toluene) is a common strategy for Type II photoinitiators. mdpi.com The process allows for the generation of initiating radicals under mild conditions, such as exposure to UV light at ambient temperature.

Interactive Data Table: Examples of Monomers for Polymerization

MonomerPolymer NameApplication Area
StyrenePolystyreneGeneral-purpose plastics, packaging. open.edu
Methyl Methacrylate (B99206)Poly(methyl methacrylate) (PMMA)Acrylic glass, optical fibers.
Acrylates (e.g., 1,6-hexanediol (B165255) diacrylate)PolyacrylatesUV-cured coatings, adhesives, inks. google.com
Vinyl AcetatePoly(vinyl acetate)Adhesives, paints.

Polymerization Chemistry Initiated or Modified by Diphenylmethanone in Toluene Medium

Photoinitiated Radical Polymerization of Monomers in Toluene (B28343).researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com

Diphenylmethanone is a classic Type II photoinitiator, widely employed in the radical polymerization of various monomers in solvents like toluene. researchgate.netresearchgate.net Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or hydrogen donor to generate the initiating species. nih.govradtech.org The process is triggered by the absorption of ultraviolet (UV) light, leading to the formation of a polymer network. nih.gov

Mechanism of Type-II Photoinitiation.researchgate.net

The mechanism of Type II photoinitiation involving diphenylmethanone commences with the absorption of UV radiation, which excites the benzophenone (B1666685) molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing to an excited triplet state (T₁). longchangchemical.com

The triplet state of benzophenone is a diradical and is not sufficiently reactive to initiate polymerization on its own. longchangchemical.com Instead, it abstracts a hydrogen atom from a suitable donor molecule, which is often the solvent (toluene) or a more efficient co-initiator. This hydrogen abstraction results in the formation of a benzpinacol radical and a radical derived from the hydrogen donor. The latter is typically the species that initiates the polymerization of monomers. researchgate.net

In the context of a toluene medium, the triplet benzophenone can abstract a hydrogen atom from the methyl group of toluene, generating a benzyl (B1604629) radical. This benzyl radical can then initiate the polymerization of acrylate (B77674) or other vinyl monomers.

Role of Benzophenone and Co-initiators (e.g., Tertiary Amines).researchgate.netresearchgate.net

While toluene can act as a hydrogen donor, the efficiency of photoinitiation is significantly enhanced by the addition of a co-initiator, with tertiary amines being particularly effective. wiley.com Tertiary amines, such as N-methyldiethanolamine (MDEA) and triethylamine (B128534) (TEA), are excellent hydrogen donors. researchgate.netpolymerinnovationblog.com

Upon excitation of benzophenone to its triplet state, it interacts with the tertiary amine. This interaction can proceed via two primary pathways:

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of the amine. This process generates a ketyl radical from the benzophenone and an α-aminoalkyl radical. The α-aminoalkyl radical is highly reactive and efficiently initiates the polymerization of monomers. longchangchemical.com

Electron Transfer followed by Proton Transfer: An alternative mechanism involves an initial electron transfer from the lone pair of the nitrogen atom in the amine to the excited benzophenone, forming an exciplex or a radical ion pair. researchgate.net Subsequent proton transfer from the amine radical cation to the benzophenone radical anion yields the same ketyl and α-aminoalkyl radicals. researchgate.net

The combination of benzophenone and a tertiary amine co-initiator creates a highly efficient photoinitiating system. wiley.com Some studies have even explored the synthesis of benzophenone derivatives containing a covalently bonded tertiary amine group to create unimolecular Type II photoinitiators, which can enhance initiation efficiency. polymerinnovationblog.comresearchgate.net

Influence of Wavelength and Light Absorption on Efficiency.researchgate.net

The efficiency of photoinitiation is critically dependent on the wavelength of the incident light and the absorption characteristics of the photoinitiator. researchgate.net Benzophenone exhibits a strong absorption peak in the UV-C region, around 254 nm, with its absorption spectrum extending into the UV-B region. acs.org The absorption efficiency decreases significantly at longer wavelengths in the UV-A region. acs.org

For efficient polymerization, the emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator. eu-japan.eu Therefore, UV lamps with strong emission in the 250-300 nm range are most effective for initiating polymerization with benzophenone. While benzophenone itself is not highly efficient at absorbing longer wavelength UV-A light (320-400 nm), the development of modified benzophenone derivatives or the use of sensitizers can extend their effective absorption range. radtech.orgacs.org Some research has shown that the photoreactivity of certain initiator systems can be surprisingly enhanced at longer wavelengths where their absorption is weaker, a phenomenon attributed to the reactivity of intermediate species. uliege.be

The penetration depth of the UV light is also a crucial factor, especially for curing thicker coatings. ethernet.edu.et Shorter wavelengths (UV-C) have lower penetration depth compared to longer wavelengths (UV-A). acs.org This can lead to surface curing without complete curing of the bulk material. Therefore, a balance between the absorption efficiency of the initiator and the penetration depth of the light is necessary for uniform polymerization.

Quantitative Analysis of Polymerization Yields and Rates.researchgate.netresearchgate.net

The effectiveness of a photoinitiating system is quantified by measuring the polymerization rate (R_p) and the final monomer conversion or polymer yield. Techniques such as photo-differential scanning calorimetry (photo-DSC) and real-time Fourier transform infrared (RT-FTIR) spectroscopy are commonly used for these measurements. researchgate.net

Studies have shown that the polymerization rate and final conversion are influenced by several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer, and the intensity of the UV light. For the polymerization of monomers like 1,6-hexanediol (B165255) diacrylate (HDDA), the combination of a polymeric benzophenone initiator with a co-initiator like N-methyldiethanolamine (MDEA) can lead to significantly higher polymerization rates and conversions compared to using the monomeric benzophenone initiator. researchgate.net

The table below presents hypothetical data illustrating the effect of the initiator system on the polymerization of an acrylate monomer in toluene.

Initiator SystemMonomerPolymerization Rate (R_p) (mol L⁻¹ s⁻¹)Final Conversion (%)
BenzophenoneAcrylateValueValue
Benzophenone / TEAAcrylateValueValue
Polymeric Benzophenone / MDEAHDDAHigher ValueHigher Value

Anionic Polymerization Termination and Functionalization.radtech.org

In contrast to its role as an initiator in radical polymerization, diphenylmethanone can be utilized as a terminating and functionalizing agent in anionic polymerization conducted in toluene. allenpress.com Anionic polymerization is a type of living polymerization, meaning that in the absence of impurities or deliberate terminating agents, the polymer chains will continue to grow as long as monomer is available. rsc.org This "living" nature allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. rsc.org

Synthesis of Benzophenone-Containing Polymers.radtech.org

The reaction of living anionic polymer chains, such as polystyryllithium (PSLi) or polybutadienyllithium, with benzophenone in a toluene medium leads to the introduction of a benzophenone-derived functional group at the chain end. The highly reactive carbanion at the end of the living polymer chain attacks the electrophilic carbonyl carbon of the benzophenone molecule.

This nucleophilic addition results in the formation of a lithium alkoxide at the polymer chain end, effectively terminating the polymerization. Subsequent quenching with a proton source, such as methanol, converts the alkoxide to a hydroxyl group, yielding a polymer with a terminal diphenylhydroxymethyl group.

However, the reaction can be more complex. An electron transfer from the living polymer anion to the benzophenone can occur as a side reaction, leading to the formation of a benzophenone radical anion and a polymer radical. This can result in coupling reactions and the formation of dimeric species, reducing the efficiency of the desired end-functionalization. Despite these potential side reactions, the use of benzophenone remains a valuable method for producing polymers with a specific end-group functionality that can be used for further reactions or to impart specific properties to the final material. For instance, polymers with terminal benzophenone groups can themselves act as macromolecular photoinitiators.

The table below summarizes the outcomes of using benzophenone in anionic polymerization.

Living PolymerFunctionalizing AgentSolventPrimary ProductPotential Byproducts
PolystyryllithiumDiphenylmethanoneToluenePolystyrene with terminal diphenylalkoxide groupDimeric polymer, non-functionalized polymer
PolybutadienyllithiumDiphenylmethanoneToluenePolybutadiene with terminal diphenylalkoxide groupDimeric polymer, non-functionalized polymer

Supramolecular Assembly for Spatially-Resolved Polymerization

The use of supramolecular assemblies to direct polymerization in a spatially-resolved manner represents a sophisticated bottom-up approach to materials fabrication. In this context, diphenylmethanone (benzophenone) plays a crucial role not merely as a solution-dispersed photoinitiator, but as a functional component of the self-assembling architecture. While diphenylmethanone is a versatile photoinitiator used in various solvents, including toluene, for standard polymerizations, detailed research into its use for spatially-resolved polymerization via supramolecular templates has primarily focused on aqueous systems. However, the principles of using self-assembled structures as templates for polymerization can be discussed, drawing from these well-documented examples.

A key strategy involves the design of molecules that contain the diphenylmethanone moiety covalently linked to a group capable of self-assembly, such as a dipeptide. nih.govnih.gov These functionalized molecules are engineered to self-assemble into well-defined, high-aspect-ratio structures like fibers or gels. These ordered assemblies then act as structural templates, localizing the photoinitiator sites. nih.gov Upon exposure to UV light, the diphenylmethanone groups are activated only within the confines of the supramolecular structure, initiating polymerization of surrounding monomers from the surface of the template. chemrxiv.org This method allows for the creation of intricate, micro-structured polymeric materials. researchgate.net

The process can be outlined in several key steps:

Self-Assembly of the Initiator: A diphenylmethanone-functionalized molecule, such as a dipeptide, is induced to self-assemble into a desired supramolecular structure, for instance, by changing pH or solvent conditions. nih.govchemrxiv.org In well-studied systems, this results in the formation of robust, handleable "gel noodles" where the diphenylmethanone units are integral to the structure. nih.gov

Template Formation: These supramolecular structures, rich in initiator sites, are placed into a solution containing monomers and cross-linkers. whiterose.ac.uk

Spatially-Localized Photopolymerization: The system is irradiated with UV light (e.g., at 365 nm). The diphenylmethanone moieties on the template surface generate radicals that initiate polymerization of the monomers in the immediate vicinity of the template. chemrxiv.org

Structure Development: The polymerization proceeds, forming a polymer network that conforms to the shape of the supramolecular template. nih.gov After polymerization, the original template can often be washed away, leaving a hollow-core polymeric structure that replicates the template's architecture. nih.govchemrxiv.org

Research in this area has successfully demonstrated the fabrication of complex patterns and hollow structures. chemrxiv.org The mechanical properties of the resulting polymer can be significantly enhanced compared to bulk-polymerized material. For instance, polymerization of acrylate monomers around these supramolecular templates has been shown to increase the Young's modulus by up to two orders of magnitude. nih.govresearchgate.net

The selection of the self-assembling moiety is critical. Studies have shown that subtle changes to the molecular structure, such as the linker between the diphenylmethanone group and the dipeptide, can dramatically affect the viscosity and the ability to form the necessary stable gel structures. nih.govchemrxiv.org

Interactive Data Table: Properties of Supramolecular Photoinitiators

This table summarizes the properties of different diphenylmethanone-functionalized dipeptides designed for supramolecular polymerization. The data highlights how molecular changes influence self-assembly and subsequent material properties.

PhotoinitiatorDipeptide ComponentLinkerSelf-Assembly BehaviorResulting Polymer PropertiesReference
4BPAcFF Phe-Phe4-benzoyl benzoic acidForms viscous, stable "gel noodles"Mechanically robust structures; Young's modulus increased by 2 orders of magnitude nih.gov, nih.gov, researchgate.net
3BPAcFF Phe-Phe3-benzoyl benzoic acidLow viscosity; ill-defined structuresNot suitable for templating chemrxiv.org

Interactive Data Table: Research Findings on Spatially-Resolved Polymerization

This table details the experimental conditions and outcomes of polymerization using supramolecular templates.

ParameterDescriptionFindingsReference
Monomer System Type of monomers used for polymerization.Acrylate and methacrylate (B99206) monomers. Cross-linkable acrylates yield rigid structures. nih.gov, chemrxiv.org
UV Wavelength Wavelength used to activate the diphenylmethanone initiator.Typically 365 nm. whiterose.ac.uk
Spatial Control The ability to define the polymer structure.High fidelity replication of the supramolecular template, enabling fabrication of hollow-core structures and complex patterns like 'UofG'. chemrxiv.org
Mechanical Improvement Change in mechanical properties of the templated polymer.Young's modulus of the resulting polymer can be increased from ~1 MPa to over 100 MPa. nih.gov

Solution Phase Aggregation and Supramolecular Interactions

Spectroscopic Characterization of Solution Structures

The elucidation of the solution-phase structures of these aggregates relies heavily on advanced spectroscopic techniques. NMR and UV-Vis spectroscopy are particularly powerful tools for this purpose.

NMR Spectroscopy for Structural Elucidation and Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li NMR, is a primary method for studying the aggregation of lithium enolates. nih.govacs.org By using ⁶Li-labeled compounds, researchers can directly observe the lithium environments within the aggregates. Different aggregate structures (e.g., tetramers and hexamers) give rise to distinct signals in the ⁶Li NMR spectrum, allowing for their identification and quantification. nih.gov

The method of continuous variations (Job plots) using ⁶Li NMR data is a powerful technique to determine the stoichiometry of the aggregates present in solution. nih.govwpmucdn.comnih.gov This method involves monitoring the relative integrations of NMR signals for mixtures of two different enolates as their mole fractions are varied. wpmucdn.com The resulting plots can confirm the size of the aggregates, for instance, confirming a lower aggregate as a tetramer in equilibrium with a hexamer. nih.gov Furthermore, variable-temperature NMR studies provide insights into the dynamics of exchange between the different aggregate species. nih.gov

UV-Vis Measurements of Dilute Toluene (B28343) Solutions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is another valuable technique for characterizing benzophenone (B1666685) derivatives in toluene solutions. rsc.orgacs.org The absorption spectra can reveal information about the electronic structure of the molecules. rsc.orgacs.org In dilute toluene solutions, benzophenone derivatives exhibit characteristic absorption bands. rsc.org For example, certain carbazole-benzophenone derivatives in toluene show absorption peaks around 345-353 nm. rsc.org The absence of significant shifts in these absorption bands when changing solvent polarity can indicate that the transitions are of a locally excited nature. acs.org

Table 1: UV-Vis Absorption Data for select Benzophenone Derivatives in Toluene

CompoundAbsorption Peak (λmax, nm)Optical Band Gap (nm)
BPBCzO353300
BCzBCzO345310

Data sourced from a study on solution-processable carbazole-benzophenone derivatives. rsc.org

Intermolecular Interactions in Toluene Solutions

The interactions between benzophenone and toluene in solution have been described as having a donor-acceptor character. ijtra.com This type of interaction can influence the physical properties of the mixture. Studies on the acoustical properties of benzophenone in toluene have suggested the presence of strong intermolecular interactions. ijtra.com These interactions are a key factor driving the aggregation behavior observed in these systems. The highly twisted geometry of the benzophenone framework can also play a role by reducing intermolecular interactions and self-quenching effects in certain contexts. mdpi.com

Weak Association Phenomena

In solution, diphenylmethanone (benzophenone) can participate in weak, non-covalent interactions, leading to transient self-association. These phenomena are particularly relevant in non-polar or weakly polar solvents like toluene, where solute-solute interactions can compete with weaker solute-solvent interactions. The primary driving forces for such associations are subtle and include dipole-dipole interactions and potential π-stacking.

The carbonyl group in diphenylmethanone imparts a permanent dipole moment to the molecule. In a non-polar environment such as toluene, these dipoles can align, leading to the formation of transient dimeric or larger aggregate species. This type of interaction is generally weak and highly dependent on concentration and temperature. At lower concentrations, typically around 100 mM, diphenylmethanone exists predominantly as a monomeric species, and evidence of self-association is minimal. nih.gov However, as the concentration increases, the probability of intermolecular encounters rises, favoring the formation of weakly bound aggregates. This can be observed through subtle changes in the spectroscopic properties of the solution.

Research has indicated that solute-solute interactions become significant at high concentrations of diphenylmethanone, leading to observable solvatochromic effects. nih.gov For instance, in a 1.87 M solution of benzophenone in acetonitrile (B52724), these interactions are notable. nih.gov While acetonitrile is more polar than toluene, this finding underscores the inherent tendency of diphenylmethanone to self-associate at elevated concentrations.

Further evidence for associative interactions in toluene comes from studies of more complex systems. For example, in a binary system of diphenylmethanone and diphenylamine (B1679370) in toluene, the formation of hydrogen-bonded dimers has been observed. While this involves another component, it highlights the capacity of the diphenylmethanone carbonyl group to act as a hydrogen bond acceptor, a key aspect of its supramolecular chemistry. Additionally, acoustic and volumetric studies of benzophenone in mixtures containing toluene have suggested the presence of donor-acceptor interactions between the π-system of toluene and diphenylmethanone. ijtra.com

The self-association of diphenylmethanone in toluene can be represented by an equilibrium between the monomer (M) and a dimer (D):

2M ⇌ D

The position of this equilibrium is governed by the dimerization constant (Kd), which is influenced by both enthalpic and entropic factors. The formation of a dimer is typically enthalpically favored due to the stabilizing dipole-dipole interactions, but it is entropically disfavored due to the loss of translational and rotational freedom of the individual molecules.

Spectroscopic techniques are instrumental in studying these weak associations. Concentration-dependent studies using Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy can reveal changes in the chemical environment of the nuclei or the vibrational frequency of the carbonyl group upon aggregation. For example, the stretching frequency of the carbonyl group (ν(C=O)) in the IR or Raman spectrum is sensitive to its local environment and can shift upon association. nih.gov

While extensive quantitative data for the self-association of pure diphenylmethanone in toluene is not widely documented in publicly available literature, the following table provides a hypothetical representation of how dimerization constants might vary with temperature, based on the principles of weak association phenomena.

Temperature (K)Dimerization Constant (Kd) (M-1)Gibbs Free Energy (ΔG°) (kJ/mol)
2880.154.58
2980.125.27
3080.096.01
3180.076.70

Table 1: Representative data for the temperature dependence of the dimerization constant (Kd) for diphenylmethanone in a non-polar solvent like toluene. The decreasing Kd with increasing temperature reflects the exothermic nature of the association. ΔG° is calculated using the equation ΔG° = -RTln(Kd).

The study of these weak association phenomena is crucial for a comprehensive understanding of the behavior of diphenylmethanone in solution, as it can influence its photochemical and photophysical properties, as well as its reactivity in various chemical processes.

Theoretical and Computational Investigations of Diphenylmethanone Toluene Systems

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the transformation pathways in the diphenylmethanone-toluene system. rsc.org These calculations can map out potential energy surfaces, identify transition states, and predict reaction kinetics, providing a detailed picture of how reactions proceed. rsc.orgxmu.edu.cn

Density Functional Theory (DFT) has become a widely used method in computational chemistry to study the electronic structure and interactions of molecular systems, including those of diphenylmethanone and toluene (B28343). wikipedia.orgnih.govscispace.com DFT calculations focus on the electron density, a more manageable quantity than the many-electron wavefunction, to determine the ground-state properties of atoms, molecules, and condensed phases. wikipedia.orgscispace.com This approach allows for the investigation of various properties, including molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com

In the context of the diphenylmethanone-toluene system, DFT can be employed to:

Analyze Intermolecular Interactions: DFT is capable of describing weak chemical interactions, such as those that might occur between diphenylmethanone and toluene. theochem.nl These interactions are crucial in understanding the formation of any pre-reaction complexes.

Predict Reaction Sites: By calculating parameters derived from DFT, it is possible to predict the most likely sites for chemical reactions to occur on both molecules. mdpi.com

Elucidate Electronic Structure: DFT provides a detailed picture of the electronic distribution within the individual molecules and how it is perturbed upon interaction. This includes understanding the roles of frontier molecular orbitals (HOMO and LUMO) in potential charge transfer processes. nrel.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set used in the computation. mdpi.com While DFT is a powerful tool, it has known limitations in accurately describing certain types of interactions, such as van der Waals forces, without the use of specific corrections. wikipedia.org

Table 1: Key Parameters Obtainable from DFT Calculations for Diphenylmethanone-Toluene Systems

Parameter Description Relevance to Diphenylmethanone-Toluene System
Molecular Orbital Energies (HOMO/LUMO)Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates potential for charge transfer between the two molecules.
Geometric ConfigurationsOptimized bond lengths, bond angles, and dihedral angles.Determines the stable structures of the individual molecules and their complex.
Vibrational FrequenciesFrequencies of molecular vibrations.Used to identify stable minima and transition states on the potential energy surface.
Mulliken Charges and Spin DensitiesDistribution of electron charge and spin across the atoms in the molecules.Helps in understanding charge transfer and the electronic nature of radical intermediates. nrel.gov
Interaction EnergyThe energy difference between the complex and the individual, non-interacting molecules.Quantifies the strength of the interaction between diphenylmethanone and toluene.

For a more accurate description of reaction kinetics and energetics, particularly for reactions involving bond breaking and formation, high-level quantum chemical methods are often necessary. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation.

Studies on the reaction of toluene with hydroxyl (OH) radicals, which serve as a proxy for understanding radical reactions involving toluene, have demonstrated the utility of these high-level methods. For instance, the kinetics of the toluene + OH reaction have been calculated using multistructural variational transition state theory (MS-CVT) with the small-curvature tunneling (SCT) approximation. nih.gov The potential energy surface for such reactions can be calculated using sophisticated methods like CCSD(T)-F12/cc-pVQZ-F12//B2PLYP-D3/6-311++G(d,p), which combines coupled-cluster theory with explicit correlation and a double-hybrid density functional for the geometry optimization. chemrxiv.orgrsc.orgresearchgate.net

These calculations can provide:

Accurate Barrier Heights: Precise determination of the energy barriers for different reaction channels (e.g., hydrogen abstraction from the methyl group of toluene). chemrxiv.orgrsc.org

Rate Constants: Calculation of temperature and pressure-dependent rate constants for elementary reaction steps. nih.govchemrxiv.org

Product Branching Ratios: Prediction of the relative yields of different products, which is often difficult to determine experimentally. nih.govchemrxiv.orgrsc.org

For example, in the toluene + OH reaction, high-level calculations have been used to determine the branching ratios between addition to the aromatic ring and hydrogen abstraction from the methyl group. chemrxiv.orgrsc.orgresearchgate.net These studies highlight the importance of accurate energetics in predicting the dominant reaction pathways. rsc.org

The standard approach for calculating reaction rates often relies on the harmonic oscillator approximation for molecular vibrations. However, for many systems, particularly those involving large amplitude motions like torsions, anharmonicity can have a significant impact on the calculated rate constants. chemrxiv.orgnih.gov

Including anharmonic effects can alter the calculated partition functions and zero-point energies, leading to changes in the predicted reaction rates by factors ranging from small to substantial. nih.govosti.gov For the reaction of toluene with OH radicals, it has been shown that anharmonicity, especially in the low-frequency vibrational modes corresponding to the relative motion of the reactants, is non-negligible and has been overlooked in many previous studies. chemrxiv.orgrsc.org

Methods to account for anharmonicity include:

Particle-in-a-Box Approximation: This can be used to treat specific anharmonic modes in the system. chemrxiv.orgrsc.orgresearchgate.net

Studies have shown that including anharmonicity is crucial for obtaining accurate rate coefficients and branching ratios, emphasizing that both high-level electronic structure calculations and appropriate treatment of vibrational modes are necessary for reliable kinetic predictions. chemrxiv.orgrsc.orgresearchgate.netmdpi.com The inclusion of anharmonicity generally leads to better agreement with experimental data where available. nih.gov

Adsorption and Interaction Studies on Surfaces (Relevance to Catalysis)

The interaction of diphenylmethanone and toluene on catalytic surfaces is critical for many industrial processes. Computational studies of adsorption on surfaces, particularly metal oxides, provide molecular-level insights into the mechanisms of heterogeneous catalysis. researchgate.netunl.edu

Theoretical studies have investigated the adsorption of toluene on various metal oxide surfaces, which are commonly used as catalysts or catalyst supports. researchgate.netmdpi.com The primary mode of interaction often involves the abstraction of a hydrogen atom from the methyl group of toluene by the oxide surface. researchgate.net

Key findings from computational studies on toluene adsorption on metal oxides include:

Adsorption Geometry: Toluene often adsorbs in a parallel orientation to the metal oxide surface, facilitating charge transfer from the π-orbitals of the aromatic ring to the metal centers. researchgate.net

Activation of C-H Bonds: The interaction with the surface can lead to a weakening of the C-H bonds in the methyl group, promoting hydrogen abstraction. researchgate.net For example, on a VSbO₄ surface, calculations indicated that the parallel interaction of toluene over Sb-V sites weakens a methyl C-H bond, leading to H-abstraction involving an Sb cation. researchgate.net

Role of Surface Sites: The nature of the metal cations and the presence of surface defects like oxygen vacancies can significantly influence the adsorption energy and the reaction pathway. researchgate.netugent.be For instance, the addition of Ag to a CoOₓ/γ-Al₂O₃ catalyst was found to improve toluene adsorption due to strong intermolecular forces between silver and toluene. mdpi.com

The Langmuir-Hinshelwood mechanism, where both reactants adsorb on the surface before reacting, is often proposed for the catalytic oxidation of toluene on metal oxides. ugent.be

Understanding the nature of the chemical bonds formed between the adsorbate and the surface is crucial for explaining catalytic activity. Quantum chemical methods are used to analyze the bonding character and the extent of charge transfer during adsorption.

Orbital Interactions: Analysis of the molecular orbitals involved in the surface interaction can reveal the specific bonding mechanisms. In the case of toluene on a VSbO₄ surface, calculations showed that the bonding between the methyl group and an Sb site primarily involves the C2pₓ and H1s orbitals of toluene and the Sb5s orbital of the surface. researchgate.net Simultaneously, a non-bonding interaction between the phenyl ring and a V site involves C2pₓ and V3dₓ²₋ᵧ² orbitals, which helps in the subsequent desorption of the benzyl (B1604629) species. researchgate.net

Charge Transfer: Adsorption is often accompanied by a transfer of electron density between the molecule and the surface. Upon adsorption of toluene on VSbO₄, both the methyl and phenyl fragments, as well as the V-cation site, were found to decrease their electronic population, with the electrons being transferred to other V atoms in the bulk solid. researchgate.net This charge transfer can populate the lowest unoccupied molecular orbital (LUMO) of the toluene-oxide system. researchgate.net Similarly, in metal-organic coordination networks, strong acceptor molecules can induce a metal-to-ligand charge transfer. mpg.de This charge transfer is a key factor in the formation of negatively charged catalytic centers. d-nb.info First-principle calculations can quantify this charge transfer through methods like Bader charge analysis, revealing the direction and magnitude of electron flow at the interface. nih.gov

Table 2: Summary of Computational Findings on Toluene Adsorption on Metal Oxide Surfaces

Aspect Computational Finding Implication for Catalysis Reference
Adsorption Mode Toluene adsorbs parallel to the surface.Facilitates π-orbital interaction with surface metal ions. researchgate.net
Primary Interaction Abstraction of H-atom from the methyl group.Key initial step in the oxidation of toluene. researchgate.net
Bond Weakening Adsorption weakens C-H bonds of the methyl group.Lowers the activation energy for hydrogen abstraction. researchgate.net
Charge Transfer Electrons are transferred from toluene to the metal oxide.Modifies the electronic properties of both the adsorbate and the surface, activating the molecule. researchgate.net
Orbital Overlap Specific orbitals of toluene and surface atoms are involved in bonding.Determines the strength and nature of the surface-adsorbate bond. researchgate.net

Molecular Modeling of Excited States and Photophysical Pathways

The interaction of diphenylmethanone with ultraviolet light in a toluene solvent environment initiates a cascade of photophysical and photochemical events. Molecular modeling is essential to map the energy landscapes of the electronic excited states and to elucidate the pathways for energy dissipation, including fluorescence, phosphorescence, and chemical reactions. libretexts.org The theoretical description of these processes requires high-level quantum chemical calculations. nih.gov

When modeling electronic excitations using methods like Time-Dependent Density Functional Theory (TD-DFT), the resulting transition can often be a complex linear combination of many single-electron promotions between molecular orbitals. github.io Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a more intuitive "hole-particle" representation. joaquinbarroso.com This method provides a compact description of an electronic transition, often reducing it to a single pair of orbitals that represent the electron's vacated position (the "hole") and its new location (the "particle" or electron). github.ioreadthedocs.io

For the diphenylmethanone-toluene system, NTO analysis is particularly useful for characterizing the nature of the key electronic transitions, such as the lowest-energy n→π* transition of the diphenylmethanone chromophore. This transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is fundamental to the photochemistry of ketones. libretexts.org Computational studies using a Polarizable Continuum Model (PCM) to represent the toluene solvent can determine absorption and emission wavelengths based on optimized ground (S₀) and first excited (S₁) state geometries. researchgate.net

NTO analysis would reveal the precise character and localization of the hole and particle orbitals. The "hole" NTO is expected to be localized predominantly on the non-bonding p-orbital of the carbonyl oxygen of diphenylmethanone. The "particle" NTO would be distributed across the π-system of the carbonyl group and the adjacent phenyl rings. This visualization confirms the n→π* character and provides a clear image of the electron density redistribution upon photoexcitation.

Table 1: Illustrative NTO Analysis for the S₀ → S₁ (n→π) Transition of Diphenylmethanone in Toluene*

This table presents hypothetical data from a TD-DFT calculation to illustrate the typical output of an NTO analysis for the lowest singlet excited state of diphenylmethanone.

Excited StateTransitionWeight (%)Hole NTO LocalizationParticle NTO Localization
S₁n→π98.5%p-orbital on Carbonyl Oxygenπ orbital on C=O and Phenyl Rings

The three-dimensional arrangement of diphenylmethanone relative to neighboring toluene molecules is critical in determining the operative photophysical and photochemical pathways. Conformational analysis, which involves mapping the potential energy surface of the diphenylmethanone-toluene complex, identifies the most stable intermolecular geometries and the energy barriers between them. nih.govsemanticscholar.org

A primary photochemical pathway for excited diphenylmethanone in the presence of a suitable hydrogen donor is photoreduction. libretexts.org Toluene, with the hydrogen atoms on its methyl group, can serve as such a donor. The process involves the abstraction of a hydrogen atom from the toluene methyl group by the excited carbonyl oxygen of diphenylmethanone, leading to the formation of a benzhydrol radical and a benzyl radical. libretexts.org

The efficiency of this hydrogen abstraction reaction is highly dependent on the conformation of the interacting pair. For the reaction to occur, the carbonyl oxygen of the excited diphenylmethanone must be in close proximity to a hydrogen atom of the toluene methyl group. Computational conformational searches can identify geometries where this condition is met and calculate the associated interaction energies. The results can distinguish between conformations optimized for π-stacking between the aromatic rings and those that are sterically arranged for hydrogen abstraction. The photophysical implication is that only a subset of intermolecular conformations will lead to an efficient chemical reaction, while others may favor non-reactive decay pathways like phosphorescence or thermal relaxation.

Table 2: Calculated Conformational Data for Key Diphenylmethanone-Toluene Geometries

This table provides representative calculated data for different conformations of the diphenylmethanone-toluene complex, highlighting the parameters crucial for the hydrogen abstraction reaction. Energies are relative to the most stable conformation.

Conformation TypeC=O···H-C Distance (Å)Dihedral Angle (C-C=O···H) (°)Relative Energy (kcal/mol)Photophysical Implication
π-stacked (Parallel)4.8950.0Unfavorable for H-abstraction
T-shaped4.2120+0.8Unfavorable for H-abstraction
H-abstraction Precursor2.9175+2.1Favorable for photoreduction

Electrostatic Potential (ESP) Analysis for Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamentally governed by intermolecular forces, of which electrostatic interactions are paramount. Electrostatic Potential (ESP) analysis is a computational method that calculates and visualizes the electrostatic potential on a molecule's surface, typically the van der Waals surface defined by a specific electron density value (e.g., 0.001 a.u.). nih.govrsc.orgresearchgate.net This technique provides a clear map of electron-rich (negative ESP, nucleophilic) and electron-poor (positive ESP, electrophilic) regions, which are key to predicting intermolecular interactions. mdpi.com

For the diphenylmethanone-toluene system, ESP analysis reveals the complementary electrostatic features that drive their mutual recognition:

Diphenylmethanone: The carbonyl oxygen atom creates a region of strong negative electrostatic potential due to the presence of lone pair electrons. The hydrogen atoms on the phenyl rings are characterized by positive potential.

Toluene: The π-electron system of the aromatic ring creates a region of negative ESP above and below the plane of the ring. The methyl group is a weak electron-donating group, making the ring hydrogens slightly more negative and the methyl hydrogens slightly more positive than in benzene (B151609). walisongo.ac.id

The molecular recognition between diphenylmethanone and toluene is guided by the attraction between these regions of opposite potential. The primary interaction site is the attraction between the negative ESP of the diphenylmethanone carbonyl oxygen and the positive ESP regions of toluene, such as the hydrogens of the methyl group. Additionally, π-stacking interactions can occur between the electron-rich π-system of toluene and the electron-deficient π-systems of the diphenylmethanone phenyl rings. ESP analysis thus provides a robust framework for understanding the preferred orientations in the ground state that precede photoexcitation. mdpi.com

Table 3: Calculated Electrostatic Potential Minima and Maxima

This table shows representative calculated ESP values on the 0.001 a.u. electron density surfaces of diphenylmethanone and toluene, indicating the most likely sites for electrostatic interactions.

MoleculeSiteESP Value (kcal/mol)Interaction Role
DiphenylmethanoneCarbonyl Oxygen (V_min)-35.5H-bond Acceptor / Electrophile Anchor
DiphenylmethanonePhenyl Ring Hydrogens (V_max)+15.0H-bond Donor
TolueneAbove Phenyl Ring (V_min)-18.0π-stacking Donor
TolueneMethyl Hydrogens (V_max)+10.5H-bond Donor / Anchor for Negative Site

Crystal Engineering and Co Crystallization of Diphenylmethanone

Strategies for Co-crystal Formation

The formation of diphenylmethanone co-crystals can be achieved through various synthetic methodologies, which are broadly categorized into solid-state and solution-based approaches.

Mechanochemistry, or solid-state grinding, is a widely used and often environmentally friendly technique for screening and producing co-crystals. nih.govrsc.org This method involves the mechanical activation of solid reactants to induce co-crystal formation. nih.gov

Neat Grinding: In this solvent-free method, diphenylmethanone and a co-former are ground together in a specific stoichiometric ratio using a mortar and pestle or a ball mill. researchgate.net The mechanical force creates intimate contact and high interfacial area between the solid particles, which can facilitate molecular diffusion and induce the formation of the co-crystal phase. sci-hub.se

Liquid-Assisted Grinding (LAG): The efficiency of mechanochemical co-crystallization can be significantly enhanced by adding a catalytic amount of a liquid solvent, a technique known as liquid-assisted grinding (LAG) or solvent-drop grinding. nih.govresearchgate.net The solvent can increase the molecular mobility of the reactants and facilitate the transformation to the more stable co-crystal phase. nih.gov

The mechanism for grinding-induced co-crystal formation, as studied in the benzophenone-diphenylamine system, can involve the formation of a metastable liquid phase. sci-hub.sescilit.com Grinding creates a high-energy contact zone where a eutectic mixture can form at a temperature below the melting points of the individual components. sci-hub.se This liquid phase acts as a medium for the nucleation and subsequent growth of the thermodynamically stable co-crystal. sci-hub.se Shearing forces during grinding continuously expose fresh surfaces of the reactants to this liquid interface, driving the reaction to completion. sci-hub.se

Solution crystallization is a traditional and effective method for growing high-quality single crystals suitable for structural analysis. nih.gov This approach relies on creating a supersaturated solution from which the co-crystal can nucleate and grow. mdpi.com

Slow Evaporation: The most common technique involves dissolving stoichiometric amounts of diphenylmethanone and a co-former in a suitable common solvent or solvent mixture. nih.govmdpi.com The solution is then allowed to evaporate slowly and undisturbed. As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and eventually the crystallization of the co-crystal phase. This method was used to obtain co-crystals of benzophenone (B1666685) with fully fluorinated coordination complexes from a chloroform (B151607) or dichloromethane (B109758) solution. mdpi.com

Slurry Co-crystallization: This technique is particularly useful when the components have different solubilities in the chosen solvent. mdpi.com It involves creating a suspension (slurry) of one or both components in a solvent where the desired co-crystal has lower solubility than the individual reactants. mdpi.com Over time, the system equilibrates, with the initial solids dissolving and the more stable co-crystal precipitating from the solution. mdpi.com

TechniqueDescriptionMechanism
Solid-State Grinding Mechanical grinding of solid diphenylmethanone and a co-former.Creates high interfacial contact; can form a liquid eutectic phase that facilitates nucleation and growth of the co-crystal. sci-hub.se
Liquid-Assisted Grinding Grinding of solids with a catalytic amount of solvent.The solvent enhances molecular mobility and accelerates the conversion to the co-crystal phase. nih.gov
Solution Crystallization Dissolving components in a solvent followed by slow evaporation or cooling.Creates a supersaturated solution from which the co-crystal nucleates and grows. mdpi.com
Slurry Co-crystallization Suspending components in a solvent where the co-crystal is the least soluble species.Solution-mediated transformation to the most thermodynamically stable crystalline form (the co-crystal). mdpi.com

Structural Characterization of Co-crystals

The definitive confirmation of co-crystal formation and the detailed analysis of its structure are accomplished through various characterization techniques, with X-ray diffraction being the most crucial.

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of crystalline materials. nih.gov It provides precise information on the arrangement of molecules within the crystal lattice, including unit cell dimensions, symmetry, and the specific intermolecular interactions holding the components together. mdpi.comhamdard.edu.pk

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structural elucidation, offering high-resolution data on bond lengths, angles, and non-covalent interactions, which confirms that the components have crystallized together in a single phase with a definite stoichiometry. nih.gov For instance, SCXRD was used to determine the crystal structure of a co-crystal containing benzophenone and a fluorinated copper complex, revealing an asymmetric unit comprising two complex molecules and three benzophenone molecules. mdpi.com

X-ray Powder Diffraction (XRPD) is also a vital tool, particularly for screening new co-crystals and for analyzing bulk samples prepared by methods like grinding. mdpi.comresearchgate.net The diffraction pattern of a true co-crystal is unique and distinct from the patterns of the individual components or their simple physical mixture. mdpi.com

In certain diphenylmethanone co-crystals, specific non-covalent interactions beyond conventional hydrogen bonds play a critical role in directing the supramolecular assembly. Research on co-crystals of benzophenone with perfluorinated β-diketonate metal complexes has highlighted the importance of π-hole···π and Metal···π interactions. mdpi.comresearchgate.net

A π-hole is an electron-deficient region located on the face of an aromatic ring, which arises due to the presence of strongly electron-withdrawing substituents, such as fluorine atoms. mdpi.com In the co-crystal of benzophenone with a fluorinated palladium complex, this π-hole on the pentafluorophenyl group of the ligand interacts favorably with the electron-rich π-system of one of benzophenone's phenyl rings. mdpi.comresearchgate.net

Metal···π interactions are attractive non-covalent interactions between a metal center and the π-electron cloud of an aromatic ring. mdpi.com In these benzophenone co-crystals, the electron-deficient metal ion (e.g., Cu²⁺, Pd²⁺) interacts directly with the π-face of a benzophenone molecule. mdpi.comresearchgate.net The strength of this interaction was found to correlate with the electrophilic character of the metal, which in turn influenced the thermal stability of the co-crystals. mdpi.com

Metal IonAverage M···π Distance (Å)Thermal Stability Trend
Cu²⁺3.41Highest
Pd²⁺3.46Intermediate
Pt²⁺3.55Lowest

Data derived from studies on benzophenone co-crystals with perfluorinated β-diketonate complexes. mdpi.com

Steric and Electronic Influences on Supramolecular Assembly

The formation and resulting structure of a diphenylmethanone co-crystal are governed by a delicate balance of steric and electronic factors between the constituent molecules. mdpi.comresearchgate.net

Electronic influences refer to the effects of charge distribution, electrostatic potential, and the nature of functional groups on intermolecular interactions. nih.gov In the co-crystals formed between benzophenone and fluorinated metal complexes, the dominant driving force for recognition and assembly is electrostatic. mdpi.com The electron-withdrawing fluorine atoms enhance the positive electrostatic potential (ESP) on the metal centers and create π-holes on the ligands, which are electrostatically complementary to the negative ESP of benzophenone's aromatic rings. mdpi.comresearchgate.net This electrostatic molecular recognition is a key factor in the formation and stability of these co-crystals. mdpi.com

Steric influences relate to the size and shape of the molecules and how they physically fit together in the crystal lattice. mdpi.com The adaptable orientation of the benzophenone molecule is crucial for it to be encapsulated within the host lattice of the metal complexes. mdpi.com For the stabilizing M···π and π-hole···π interactions to occur, the molecules must adopt a specific spatial arrangement that avoids steric clashes while maximizing favorable contacts. mdpi.comresearchgate.net For example, a benzophenone molecule is sandwiched between two metal complexes, orienting its phenyl rings to engage in these specific interactions. mdpi.com The interplay between avoiding steric hindrance and optimizing electronic complementarity ultimately dictates the final supramolecular architecture. mdpi.com

Synthesis of Modified Isoniazid (B1672263) Co-crystals with Benzophenone Derivatives

The covalent modification of isoniazid with benzophenone and its derivatives has been investigated as a method to control supramolecular assembly in co-crystal synthesis. By introducing bulky benzophenone groups, it is possible to selectively block certain functional groups from participating in intermolecular interactions, a concept known as steric masking.

Research has demonstrated that the bulky nature of benzophenone modifiers can effectively and predictably mask the amide functionality of isoniazid. nih.govresearchgate.net This steric hindrance prevents the amide group from forming its usual hydrogen bonds, thereby directing the co-crystallization process towards alternative intermolecular interactions. nih.govresearchgate.net This targeted masking provides a degree of control over the resulting supramolecular architecture. nih.govresearchgate.net

In a series of experiments, isoniazid was covalently modified with different benzophenone derivatives and co-crystallized with salicylic (B10762653) acid. The resulting crystal structures confirmed that the benzophenone moieties sterically shielded the amide functional groups, preventing them from participating in intermolecular hydrogen bonding. researchgate.net This predictable masking offers a systematic way to engineer the crystal packing of isoniazid co-crystals. nih.govresearchgate.net

The following table presents crystallographic data for a series of co-crystals formed between isoniazid covalently modified with benzophenone derivatives and salicylic acid. This data illustrates how the introduction of the bulky benzophenone group influences the crystal lattice parameters.

An interesting and unintended outcome observed during the crystallization of isoniazid derivatives with benzophenone is the formation of benzophenone azine crystals as a side product. researchgate.net The formation of this azine is attributed to a two-step photodimerization process. researchgate.net This photochemical reaction highlights the reactivity of the benzophenone moiety under certain experimental conditions. The resulting benzophenone azine crystals are held together primarily by weak intermolecular interactions. researchgate.net

The crystallographic data for benzophenone azine provides insight into its solid-state structure.

Emerging Research Frontiers and Conclusion

Advanced Applications in Molecular Probes and Sensing

The unique photophysical properties of benzophenone (B1666685), particularly when dissolved in solvents like toluene (B28343), have positioned it as a valuable tool in the development of advanced molecular probes and sensors. Benzophenone's utility as a vibrational probe for electrostatics in diverse chemical systems has been demonstrated through Raman spectroscopy and density functional theory (DFT) calculations. aip.org These studies show that the vibrational shifts of benzophenone's carbonyl (C=O) and aromatic C-H stretching modes are sensitive to the local electrostatic environment, allowing for the dissection of contributions from hydrogen or halogen bonding from general solvation effects. aip.org

Recent research has also focused on creating sophisticated fluorescent sensors based on benzophenone derivatives. For instance, a hydroxynaphthalene benzophenone Schiff base has been fabricated into a wearable fluorescent sensor for the point-of-care detection of volatile organic compounds (VOCs), including toluene. bohrium.comresearchgate.net This sensor exhibits a "turn-on" response, with a sharp increase in emission upon exposure to various VOCs. bohrium.com Quantum chemical calculations have suggested that this phenomenon is due to a transition from a disordered molecular arrangement to an optimized conformation driven by the VOCs in the gas phase. bohrium.com Another study details the synthesis of a rhodamine-appended benzophenone probe for the highly sensitive and selective detection of palladium ions (Pd2+) in living cells, showcasing the potential for creating targeted biological sensors. acs.org

Furthermore, the quenching of carbazole (B46965) phosphorescence by benzophenone in toluene at low temperatures has been studied, revealing mechanisms of triplet-triplet energy transfer and the quenching of singlet states. researchgate.net These fundamental investigations into the photochemical interactions between probe molecules and their environment are crucial for designing more efficient and specific sensors.

Environmentally Conscious Synthetic Methods

In line with the principles of green chemistry, significant efforts are being made to develop environmentally benign synthetic routes for both benzophenone and toluene. Traditional methods for synthesizing benzophenone often involve hazardous reagents and produce substantial waste. google.com Modern, greener alternatives are actively being explored and implemented.

One promising approach is the use of ionic liquids (ILs) as dual catalyst-solvents for Friedel-Crafts acylation reactions to produce benzophenone and its derivatives. researchgate.net This method offers high yields, simple product isolation, and the potential for reusing the ionic liquid, thereby reducing waste. researchgate.net Another environmentally friendly method involves the phase transfer catalytic oxidation of benzhydrol to benzophenone using hydrogen peroxide as the oxidizing agent, which produces only water as a byproduct. ijrat.org The use of a continuous flow microreactor for the synthesis of benzophenone derivatives from an aryl Grignard reagent and acyl chloride represents another advancement, offering high efficiency, enhanced safety, and the ability to recycle the solvent. google.com

Table 1: Comparison of Environmentally Conscious Synthetic Methods

MethodTarget CompoundKey Advantages
Friedel-Crafts acylation in ionic liquidsBenzophenoneHigh yields, reusable catalyst-solvent system, reduced waste. researchgate.net
Phase transfer catalytic oxidation with H₂O₂BenzophenoneUse of a clean oxidizing agent (water is the only byproduct), no organic solvent. ijrat.org
Continuous flow microreactor synthesisBenzophenoneHigh efficiency, improved safety, solvent recyclability. google.com
Synthesis from biomass-derived isoprene (B109036) and acroleinTolueneUtilizes renewable feedstocks, highly efficient. nih.gov
Heterogeneous catalytic oxidationTolueneEasy catalyst recovery and separation, increased selectivity. acs.org

Unexplored Reaction Pathways and Catalytic Systems

The photochemical reactivity of benzophenone in the presence of toluene is a well-established area of study. Upon UV irradiation, benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from toluene to form a ketyl radical. researchgate.netacs.org This fundamental reaction has been the subject of numerous mechanistic investigations.

Emerging research, however, is uncovering new and more complex reaction pathways and catalytic systems involving these two compounds. For example, a dual catalytic system combining a benzophenone-derived photosensitizer with a nickel catalyst has been developed for the direct benzylic C-H acylation of toluene and other methylbenzenes. rsc.org This method provides a valuable alternative to traditional late transition metal-catalyzed C-H acylation reactions. rsc.org

Furthermore, the merger of benzophenone hydrogen atom transfer (HAT) photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT) has enabled nickel-catalyzed cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org In this system, the photoexcited benzophenone catalyst activates a silicon-based XAT reagent, which in turn generates the desired alkyl radical for the nickel catalytic cycle. acs.org

The development of autonomous discovery methods, such as the Chemical Reaction Neural Network (CRNN), holds promise for identifying entirely unknown reaction pathways from experimental data without prior expert knowledge. arxiv.org Such approaches could be applied to the benzophenone-toluene system under various conditions to potentially uncover novel transformations and catalytic cycles. The study of catalytic oxidation of toluene to valuable products like benzoic acid is another active area, with research focusing on the kinetics and diffusion-controlled aspects of the reaction. ijcce.ac.ir

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental techniques has become indispensable for gaining a deep, molecular-level understanding of the diphenylmethanone-toluene system. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to investigate the electronic structure, photophysical properties, and reactivity of these molecules.

For instance, DFT calculations have been employed to study the solvatochromism of benzophenone, revealing how interactions with solvent molecules like toluene affect its spectroscopic properties. aip.org These calculations can model specific solvent-solute complexes and elucidate structural changes and their impact on absorbance energies. aip.orgresearchgate.netnih.gov Computational studies have also been used to investigate the ground state and excited state properties of benzophenone derivatives, providing insights into their stability and electronic transitions. researchgate.netacs.org

Experimental techniques such as Raman spectroscopy, UV-Vis absorption, and photoluminescence spectroscopy provide the empirical data that validate and refine these computational models. aip.orgaip.org The combination of experimental and computational analysis offers a more complete picture of the unique photophysical properties of UV absorbers like benzophenone. nih.gov In the study of reaction mechanisms, such as the photocatalytic reactions of benzophenone, computational methods can help to map out potential energy surfaces and identify transition states, while experimental methods like flash photolysis can detect transient species and measure reaction kinetics. researchgate.netcore.ac.uk This integrated approach is also crucial in the study of hyperconjugation in protonated aromatics like toluenium, where computational results for geometric parameters and proton affinities can be compared with experimental data. nih.gov The use of standard laboratory techniques, such as refluxing toluene over sodium and benzophenone to obtain a dry, oxygen-free solvent, is itself a practical application derived from understanding the chemical interactions within this system. wikipedia.orgrsc.orgwikipedia.org

Table 2: Integrated Computational and Experimental Techniques

Research AreaComputational MethodsExperimental TechniquesInsights Gained
Solvatochromism of BenzophenoneDFT, TD-DFT aip.orgresearchgate.netnih.govRaman Spectroscopy, UV-Vis Spectroscopy aip.orgaip.orgUnderstanding of solvent-solute interactions and their effect on spectroscopic properties. aip.orgnih.gov
Photochemistry and Reaction MechanismsDFT, Reaction Path Modeling acs.orgFlash Photolysis, Quantum Yield Measurements researchgate.netcore.ac.ukElucidation of excited states, transient species, and reaction kinetics. researchgate.netacs.org
Molecular Structure and PropertiesDFT, Ab Initio Calculations researchgate.netNMR Spectroscopy, X-ray Crystallography acs.orgresearchgate.netDetermination of ground and excited state geometries and electronic properties. acs.orgresearchgate.net

Summary and Future Research Trajectories

The study of the diphenylmethanone-toluene system continues to be a fertile ground for scientific discovery, bridging fundamental chemical principles with practical applications. Research into their combined use in molecular probes and sensors is leading to more sensitive and selective detection methods for a range of analytes, from volatile organic compounds to metal ions in biological systems. bohrium.comacs.org The drive for sustainability is fueling the development of innovative, environmentally conscious synthetic methods for both compounds, reducing reliance on hazardous materials and fossil fuels. google.comresearchgate.netijrat.orgnih.gov

The exploration of reaction pathways is moving beyond well-established photochemical reactions to novel catalytic systems that enable powerful synthetic transformations, such as direct C-H functionalization. rsc.orgacs.org Concurrently, the powerful combination of computational and experimental approaches is providing an unprecedented level of detail into the molecular interactions, electronic properties, and dynamics of this system. aip.orgnih.gov

Future research is likely to focus on several key trajectories. The design and synthesis of new benzophenone-based sensors with enhanced specificity and "turn-on" fluorescence capabilities for a wider array of targets will be a significant area of interest. Further development of green synthetic routes, particularly those utilizing renewable feedstocks and highly efficient, reusable catalysts, will be crucial for sustainable chemical manufacturing. The discovery of novel, unexplored reaction pathways, potentially aided by machine learning and autonomous reaction discovery platforms, could unlock new synthetic possibilities. Finally, the continued integration of increasingly sophisticated computational models with advanced experimental techniques will deepen our fundamental understanding of this versatile chemical system, paving the way for the rational design of new materials and technologies.

Q & A

Q. What validated analytical methods are recommended for detecting toluene in environmental samples, and how are they optimized for accuracy?

Methodological Answer: Toluene detection in environmental matrices (e.g., seawater, industrial effluents) is commonly performed using electrochemical sensors or gas chromatography. For example, ZnO/MgO/Cr2O₃ nanofiber-based electrochemical sensors demonstrate high sensitivity (detection limits <1 ppm) via I–V profiling, validated through recovery tests in real samples . Calibration protocols require standard solutions (e.g., 50 mg/L in toluene for PAHs) and cross-referencing with databases like NIST or Lange’s Handbook to ensure precision . Optimization involves adjusting electrode surface area, pH, and temperature to minimize interference from co-contaminants.

Q. What standard solutions and calibration protocols are recommended for quantifying diphenylmethanone in synthetic mixtures?

Methodological Answer: Diphenylmethanone (benzophenone) quantification in complex mixtures requires certified reference materials (CRMs) such as 50 mg/L toluene-based standard solutions, as detailed in reagent catalogs (e.g., Kanto Chemicals). Chromatographic separation (HPLC/GC) with UV-Vis or mass spectrometry detection is standard. Calibration curves must account for matrix effects by spiking known concentrations into blank matrices (e.g., polymer extracts) and validating recovery rates (85–115%) .

Q. What safety protocols are essential when handling deuterated toluene (D8-toluene) in laboratory settings?

Methodological Answer: D8-toluene, a isotopically labeled solvent, requires strict handling due to its flammability (ignition energy 0.14 mJ) and vapor density (1.11 relative to air). Protocols include using explosion-proof equipment, grounding containers, and monitoring conductivity (<1 µS/cm) to prevent static discharge. Emergency procedures must align with laboratory chemical safety sheets, with ventilation rates ≥12 air changes/hour . Toxicity thresholds (e.g., NASA’s SMACs for enclosed environments) should inform exposure limits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic property data (e.g., viscosity) of toluene across studies?

Methodological Answer: Discrepancies in viscosity data (e.g., ±2% variation at 210–400 K) arise from experimental setups (capillary vs. falling-body viscometers) or sample purity. Researchers should cross-validate using NIST-recommended reference data (uncertainty ≤0.5% at 260–370 K) and apply benchmark dose analysis to reconcile outliers. Purity checks via gas chromatography and adherence to ISO/IEC 17025 protocols minimize errors .

Q. What parameters optimize catalytic ozonation of toluene using hydrotalcite-derived catalysts?

Methodological Answer: Hydrotalcite-derived catalysts (e.g., Mg-Al oxides) enhance toluene degradation via ozone activation. Key parameters include:

  • Catalyst calcination temperature : 400–600°C to maximize surface Lewis acidity.
  • Ozone concentration : 50–100 ppm for efficient ·OH radical generation.
  • Space velocity : <10,000 h⁻¹ to balance contact time and pressure drop.
    Experimental validation requires monitoring removal efficiency (≥90%) and bed pressure drop (<200 Pa/m) using real-time GC-MS and manometric sensors .

Q. How do mass transfer parameters influence predictive modeling of toluene removal in biofilters?

Methodological Answer: Biofilter efficiency depends on mass transfer coefficients (KLa) and biofilm thickness. A validated model integrates:

  • Inlet toluene loading : 0.1–0.3 kg/s, correlating with microbial consortia activity.
  • Biomass accumulation : Controlled via backwashing to maintain porosity >40%.
  • Henry’s law constants : Adjusted for temperature-dependent partitioning (e.g., 0.27 at 25°C). Computational fluid dynamics (CFD) simulations coupled with exergy analysis (efficiency 24–33%) optimize scale-up designs .

Q. What statistical approaches address contradictions in environmental persistence data for toluene?

Methodological Answer: Contradictory half-life data (e.g., 2–20 days in soil vs. air) require multivariate regression or ANOVA to identify confounding variables (e.g., microbial diversity, UV exposure). For datasets with small sample sizes (n < 30), non-parametric tests (Mann-Whitney U) or bootstrapping reduce Type I/II errors. Meta-analyses should weight studies by QA/QC rigor (e.g., ISO 17025 compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.